ATSP-7041
Descripción
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Propiedades
Fórmula molecular |
C87H125N17O21 |
|---|---|
Peso molecular |
1745.0 g/mol |
Nombre IUPAC |
3-[(2S,5S,8S,11S,14S,17S,20S,24E,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-17-(cyclobutylmethyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid |
InChI |
InChI=1S/C87H125N17O21/c1-48(2)41-63(94-53(7)107)79(119)102-71(52(6)106)83(123)99-66(42-54-25-18-17-19-26-54)82(122)104-86(8)39-22-15-13-11-10-12-14-16-23-40-87(9,85(125)101-68(47-105)80(120)93-50(4)73(113)91-49(3)72(89)112)103-81(121)65(43-55-27-24-28-55)97-75(115)61(35-37-69(88)109)95-74(114)51(5)92-77(117)67(45-57-46-90-60-30-21-20-29-59(57)60)98-78(118)64(44-56-31-33-58(108)34-32-56)96-76(116)62(100-84(86)124)36-38-70(110)111/h12,14,17-21,25-26,29-34,46,48-52,55,61-68,71,90,105-106,108H,10-11,13,15-16,22-24,27-28,35-45,47H2,1-9H3,(H2,88,109)(H2,89,112)(H,91,113)(H,92,117)(H,93,120)(H,94,107)(H,95,114)(H,96,116)(H,97,115)(H,98,118)(H,99,123)(H,100,124)(H,101,125)(H,102,119)(H,103,121)(H,104,122)(H,110,111)/b14-12+/t49-,50-,51-,52+,61-,62-,63-,64-,65-,66-,67-,68-,71-,86+,87-/m0/s1 |
Clave InChI |
UEOCESQEOWHKDQ-HMWZRHKHSA-N |
SMILES isomérico |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@](CCC/C=C/CCCCCC[C@@](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CCC(=O)O)(C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)C)(C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N)CC6CCC6)CCC(=O)N |
SMILES canónico |
CC1C(=O)NC(C(=O)NC(C(=O)NC(CCCC=CCCCCCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CCC(=O)O)(C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C)(C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)N)CC6CCC6)CCC(=O)N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ATSP-7041 in p53 Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for ATSP-7041, a stapled α-helical peptide, in the activation of the p53 tumor suppressor pathway. The content herein is curated for professionals in the fields of oncology research and drug development, offering detailed experimental insights and quantitative data.
Core Mechanism of Action: Dual Inhibition of MDM2 and MDMX
This compound is a synthetic, cell-penetrating stapled α-helical peptide designed to reactivate the p53 tumor suppressor pathway.[1] Its primary mechanism of action is the dual inhibition of two key negative regulators of p53: Mouse double minute 2 homolog (MDM2) and Mouse double minute X homolog (MDMX).[2][3] In many cancers with wild-type p53, the tumor-suppressive functions of p53 are abrogated by the overexpression of MDM2 and/or MDMX.[4]
This compound mimics the p53 α-helix, enabling it to bind with high affinity to the p53-binding pockets of both MDM2 and MDMX.[2] This competitive binding disrupts the protein-protein interactions between p53 and its negative regulators. The sequestration of MDM2 and MDMX by this compound leads to the stabilization and accumulation of p53, subsequently triggering the transcription of p53 target genes responsible for cell cycle arrest and apoptosis.[3][5]
Quantitative Data: Binding Affinities and Cellular Activity
The efficacy of this compound has been quantified through various biophysical and cellular assays. The following tables summarize the key quantitative data available for this compound.
| Target Protein | Binding Affinity (Ki, nM) | Assay Method |
| MDM2 | 19 ± 2 | Fluorescence Polarization |
| MDMX | 45 ± 5 | Fluorescence Polarization |
| Cell Line | p53 Status | IC50 (µM) | Assay Method |
| SJSA-1 (osteosarcoma) | Wild-Type | 0.8 ± 0.1 | MTT Assay |
| MCF-7 (breast cancer) | Wild-Type | 1.2 ± 0.2 | MTT Assay |
| RKO (colon cancer) | Wild-Type | 1.5 ± 0.3 | MTT Assay |
| HCT116 (colon cancer) | Wild-Type | 1.8 ± 0.2 | MTT Assay |
| MDA-MB-435 (melanoma) | Mutant | > 50 | MTT Assay |
| SW480 (colon cancer) | Mutant | > 50 | MTT Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Fluorescence Polarization Assay for Binding Affinity
This assay was utilized to determine the binding affinity of this compound to MDM2 and MDMX.
Protocol:
-
Reagents: Recombinant human MDM2 and MDMX proteins, a fluorescein-labeled p53-derived peptide (FAM-p53), and this compound.
-
Procedure:
-
A constant concentration of the FAM-p53 peptide is incubated with varying concentrations of MDM2 or MDMX protein in a buffer solution.
-
This compound is then titrated into the mixture.
-
The fluorescence polarization of the solution is measured at each concentration of this compound.
-
The decrease in fluorescence polarization, indicating the displacement of the FAM-p53 peptide from MDM2/MDMX by this compound, is used to calculate the inhibition constant (Ki).
-
Western Blot Analysis for Protein Expression
Western blotting was employed to assess the impact of this compound on the protein levels of p53 and its downstream targets.
Protocol:
-
Cell Culture and Treatment: Cancer cell lines (e.g., SJSA-1, MCF-7) were cultured to logarithmic phase and treated with varying concentrations of this compound or a vehicle control for 24 hours.
-
Lysis: Cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
MTT Assay for Cell Viability
The MTT assay was used to evaluate the effect of this compound on the viability of cancer cell lines.
Protocol:
-
Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells were treated with a serial dilution of this compound for 72 hours.
-
MTT Addition: MTT reagent was added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance at 570 nm was measured using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the log concentration of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of p53 activation by this compound and the general experimental workflows.
Caption: Mechanism of this compound in p53 activation.
Caption: Western Blot experimental workflow.
Caption: MTT Assay experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Data: this compound as first-in-class p53 pathway re-activator for solid/ hematologic cancers | EurekAlert! [eurekalert.org]
- 5. researchgate.net [researchgate.net]
The Architecture of a Dual-Targeting Stapled Peptide: A Technical Overview of ATSP-7041
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the structure and function of ATSP-7041, a potent, cell-penetrating stapled peptide designed to reactivate the p53 tumor suppressor pathway. By dually inhibiting the oncoproteins MDM2 and MDMX, this compound represents a significant advancement in the field of peptide-based cancer therapeutics. This document details the molecular structure, mechanism of action, and key experimental data supporting its preclinical development, offering valuable insights for researchers in oncology and peptide drug design.
Molecular Structure and Composition
This compound is a synthetic, α-helical stapled peptide. The process of "stapling" involves chemically linking the side chains of two amino acids within the peptide sequence to create a rigid, helical conformation. This structural reinforcement enhances the peptide's binding affinity to its targets, improves its resistance to proteolytic degradation, and facilitates its entry into cells.
1.1. Amino Acid Sequence and Staple:
The primary sequence of this compound is derived from the p53 N-terminal transactivation domain, which is the natural binding site for MDM2 and MDMX. The sequence is:
Ac-Leu-Thr-Phe-{R8}-Glu-Tyr-Trp-Ala-Gln-Ala-{S5}-Ser-Ala-Ala-NH2 [1]
The hydrocarbon staple in this compound is formed by an all-hydrocarbon linker connecting two non-natural amino acids, designated as {R8} and {S5}. These represent (R)-2-(7'-octenyl)alanine and (S)-2-(4'-pentenyl)alanine, respectively.[1] This linkage spans one turn of the α-helix, creating a macrocycle that locks the peptide into its bioactive conformation.
1.2. Three-Dimensional Structure:
Circular dichroism (CD) spectroscopy has confirmed that this compound possesses a high degree of α-helicity in solution.[2] This pre-configured helical structure is crucial for its high-affinity binding to the complementary helical grooves on the surfaces of MDM2 and MDMX. The hydrocarbon staple itself has been shown to make direct, favorable contacts with the target proteins, contributing to the overall binding affinity.[3] A high-resolution (1.7 Å) X-ray crystal structure of this compound in complex with MDMX has elucidated the precise molecular interactions, revealing key contacts between the peptide's amino acid side chains and the target protein.[3]
Mechanism of Action: Reactivating the p53 Pathway
This compound functions as a potent dual inhibitor of both MDM2 and MDMX, two key negative regulators of the p53 tumor suppressor protein. In many cancers, MDM2 and/or MDMX are overexpressed, leading to the inactivation of p53 and allowing cancer cells to evade apoptosis and proliferate uncontrollably.
By binding to the p53-binding pocket on both MDM2 and MDMX with high affinity, this compound effectively blocks the p53-MDM2 and p53-MDMX interactions.[2][3] This disruption liberates p53 from its negative regulators, leading to its stabilization and accumulation in the cell nucleus. Activated p53 can then resume its function as a transcription factor, inducing the expression of target genes that lead to cell cycle arrest and apoptosis.
Quantitative Data
The preclinical evaluation of this compound has generated a substantial amount of quantitative data, highlighting its potency and selectivity.
Table 1: Binding Affinity of this compound to MDM2 and MDMX
| Target Protein | Binding Affinity (Kd, nM) |
| MDM2 | 8 |
| MDMX | 12.7 |
Data obtained from fluorescence polarization assays.[2]
Table 2: In Vitro Cellular Activity of this compound in p53 Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SJSA-1 | Osteosarcoma | 0.5 |
| MCF-7 | Breast Cancer | 0.3 |
| RKO | Colon Carcinoma | Not explicitly quantified |
| HCT116 | Colon Carcinoma | Not explicitly quantified |
IC50 values determined by MTT cell viability assays after 72-hour treatment.[4]
Table 3: Pharmacokinetic Properties of this compound
| Species | Dose (mg/kg, i.v.) | T1/2 (h) | Cmax (µg/mL) | AUC (µg·h/mL) |
| Mouse | 15 | 1.5 | 10.2 | 11.4 |
| Rat | 5 | 2.9 | 4.5 | 8.7 |
| Monkey | 0.5 | 18.3 | 0.8 | 10.9 |
Pharmacokinetic parameters were determined following a single intravenous administration.[5]
Experimental Protocols
The characterization of this compound has involved a range of biophysical and cell-based assays. Below are summaries of the key experimental methodologies.
4.1. Fluorescence Polarization Assay (FPA) for Binding Affinity:
This assay is used to quantify the binding affinity of this compound to MDM2 and MDMX.
-
Principle: A fluorescently labeled peptide probe (e.g., FAM-labeled p53-derived peptide) is incubated with the target protein (MDM2 or MDMX). The binding of the small fluorescent probe to the larger protein results in a slower tumbling rate and an increase in the polarization of the emitted light. Unlabeled this compound is then titrated into the solution, displacing the fluorescent probe and causing a decrease in fluorescence polarization.
-
Protocol Outline:
-
A constant concentration of the fluorescent probe and the target protein are incubated in an appropriate buffer in a microplate.
-
Serial dilutions of this compound are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
The data is fitted to a competitive binding model to determine the IC50, which is then converted to the dissociation constant (Kd).
-
4.2. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis:
CD spectroscopy is employed to determine the α-helical content of this compound.
-
Principle: Chiral molecules, such as peptides with a defined secondary structure, absorb left- and right-circularly polarized light differently. The resulting CD spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure. α-helices typically show a strong positive peak around 192 nm and two negative peaks at approximately 208 and 222 nm.
-
Protocol Outline:
-
This compound is dissolved in an appropriate buffer (e.g., phosphate buffer at neutral pH).
-
The CD spectrum is recorded using a spectropolarimeter.
-
A blank spectrum of the buffer is also recorded and subtracted from the peptide spectrum.
-
The resulting spectrum is analyzed to estimate the percentage of α-helical content.
-
4.3. Co-Immunoprecipitation (Co-IP) for Target Engagement in Cells:
Co-IP is used to demonstrate that this compound can disrupt the interaction between p53 and MDM2/MDMX within cancer cells.
-
Protocol Outline:
-
Cancer cells (e.g., MCF-7) are treated with this compound or a vehicle control.
-
The cells are lysed to release the proteins.
-
An antibody specific for p53 is added to the cell lysate to immunoprecipitate p53 and any proteins bound to it.
-
The resulting protein complexes are captured on antibody-binding beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The precipitated proteins are eluted and analyzed by Western blotting using antibodies against MDM2 and MDMX. A decrease in the amount of co-precipitated MDM2 and MDMX in the this compound-treated samples compared to the control indicates disruption of the interaction.
-
4.4. Cell Viability (MTT) Assay:
This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Protocol Outline:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the purple solution is measured using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Therapeutic Potential of ATSP-7041 in Oncology: A Technical Guide
An In-depth Analysis of a Stapled Peptide Dual Inhibitor of MDM2 and MDMX
ATSP-7041, a stapled α-helical peptide, has emerged as a promising therapeutic agent in oncology by targeting the p53 signaling pathway, a critical axis in cancer development and progression. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies supporting its investigation.
Core Mechanism of Action: Reactivating the p53 Tumor Suppressor
This compound functions as a potent dual inhibitor of both murine double minute 2 (MDM2) and MDMX (also known as MDM4), two key negative regulators of the p53 tumor suppressor protein.[1][2] In many cancers with wild-type p53, the overexpression of MDM2 and/or MDMX leads to the suppression of p53's tumor-suppressive functions, such as inducing cell-cycle arrest and apoptosis.[1][3] By binding to MDM2 and MDMX with high affinity, this compound disrupts their interaction with p53.[1][2] This frees p53 from negative regulation, leading to its stabilization and the activation of its downstream transcriptional targets, ultimately reactivating the p53 tumor suppressor pathway.[1][4]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Binding Affinity and Cellular Potency
| Target/Cell Line | Assay Type | Metric | Value | Reference |
| MDM2 | Binding Assay | Ki | 23 nM | [1] |
| MDMX | Binding Assay | Ki | 51 nM | [1] |
| SJSA-1 (Osteosarcoma, p53-WT, MDM2 amplified) | Cell Viability | IC50 | 0.8 µM (10% FBS) | [1] |
| MCF-7 (Breast Cancer, p53-WT, MDMX overexpressed) | Cell Viability | IC50 | Not specified | [1][5] |
| OATP1B1 | Inhibition Assay | IC50 | 0.81 µM | [6][7] |
FBS: Fetal Bovine Serum
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| SJSA-1 | Osteosarcoma | 15 mg/kg, i.v., qd for 2 weeks | 61% | [5] |
| SJSA-1 | Osteosarcoma | 30 mg/kg, i.v., qod for 2 weeks | 61% | |
| MCF-7 | Breast Cancer | 20 mg/kg, i.v., qod for 23 days | 63% | |
| MCF-7 | Breast Cancer | 30 mg/kg, i.v., qod for 23 days | 87% | [8] |
i.v.: intravenous; qd: every day; qod: every other day
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Cell-Based Assays
-
Objective: To assess the effect of this compound on the protein levels of p53 and its downstream targets.
-
Cell Lines: SJSA-1 and MCF-7 cells were used.[1]
-
Protocol:
-
Log-phase cells were incubated with this compound at concentrations of 1.25, 2.5, 5.0, or 10 µM, or with 10 µM Nutlin-3a (an MDM2-selective inhibitor) for 24 hours.[1]
-
Following treatment, cell lysates were prepared.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was probed with primary antibodies against p53, p21, and MDM2, followed by incubation with appropriate secondary antibodies.
-
Protein bands were visualized using a chemiluminescence detection system.[1]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in animal models.
-
Animal Models: Athymic nude mice were used for the SJSA-1 model, while female BALB/c nude mice with estrogen supplementation were used for the MCF-7 model.[9]
-
Protocol:
-
For the SJSA-1 model, 5 x 10^6 cells were injected subcutaneously.[9]
-
For the MCF-7 model, tumors were established from estrogen-responsive cells.[9]
-
Once tumors reached a predetermined size, mice were randomized into treatment and vehicle control groups.
-
This compound was administered intravenously at the doses and schedules specified in Table 2.[5][8]
-
Tumor volumes were measured regularly using calipers throughout the study.[8]
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study.
-
Pharmacokinetics and Cellular Penetration
A significant aspect of this compound's therapeutic potential lies in its favorable drug-like properties. It has been shown to efficiently penetrate cell membranes.[5][10] Studies using a fluorescently labeled version of this compound (FAM-ATSP-7041) confirmed its diffused intracellular localization.[1] Furthermore, this compound exhibits favorable pharmacokinetic properties, including broad tissue distribution and an extended half-life in blood and tissues, which supports the potential for convenient clinical dosing regimens.[6][10]
Future Directions and Clinical Relevance
This compound represents a proof-of-concept for stapled peptides as a therapeutic modality for inhibiting protein-protein interactions in cancer.[1][2] Its ability to dually inhibit MDM2 and MDMX offers a potential advantage over MDM2-selective inhibitors, particularly in tumors where MDMX is overexpressed.[1][5] An analog of this compound, ALRN-6924, has advanced into clinical trials, underscoring the clinical potential of this class of compounds.[6] Further research is warranted to explore the full therapeutic window of this compound and its analogs, both as a monotherapy and in combination with other anti-cancer agents. The combination of this compound with the BCL-2 family inhibitor ABT-263 (navitoclax) has shown synergistic effects in diffuse large B-cell lymphoma (DLBCL) in vitro, although it was associated with in vivo toxicity, suggesting the need for targeted delivery systems.[11]
References
- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of the Stapled α-Helical Peptide this compound as a Substrate and Strong Inhibitor of OATP1B1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Data: this compound as first-in-class p53 pathway re-activator for solid/ hematologic cancers | EurekAlert! [eurekalert.org]
- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]
The Pharmacokinetic Profile of ATSP-7041: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
ATSP-7041 is a stapled α-helical peptide that has demonstrated significant potential as a therapeutic agent through its novel mechanism of action. As a dual inhibitor of Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX), this compound reactivates the p53 tumor suppressor pathway, a critical regulator of cell cycle arrest and apoptosis that is often dysregulated in cancer.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetic properties of this compound, presenting key data, experimental methodologies, and a visualization of its signaling pathway to support ongoing research and development efforts.
Core Pharmacokinetic Parameters
This compound exhibits favorable pharmacokinetic properties, characterized by a durable plasma half-life that extends in higher species, suggesting the potential for convenient clinical dosing regimens.[1][4] The compound has been shown to possess drug-like qualities that support its development as a therapeutic candidate.[4]
Table 1: In Vivo Pharmacokinetic Parameters of this compound
| Species | Half-life (t½) | Clearance (CL) | Route of Administration | Dosing |
| Mouse | ~1.5 hours[1][5] | 43.5 - 52.2 mL/h/kg[1] | Intravenous (i.v.) | 15, 20, 30 mg/kg[6] |
| Rat | ~2.1 hours[1] | 6.1 - 12.5 mL/h/kg[1] | Intravenous (i.v.) | 5, 20, 60 mg/kg[6] |
| Monkey | ~18.3 hours[1][5] | 11.5 mL/h/kg[1] | Intravenous (i.v.) | 0.5 mg/kg[6] |
Absorption and Distribution
This compound has been shown to efficiently penetrate cell membranes, a critical attribute for targeting intracellular protein-protein interactions.[1][4][5] Studies utilizing a fluorescently labeled analog of this compound (FAM-ATSP-7041) have demonstrated its diffused intracellular localization.[1][5]
Quantitative whole-body autoradiography (QWBA) in rats using radiolabeled [3H]-ATSP-7041 revealed broad tissue distribution following intravenous administration.[1][7][8] The compound distributes extensively throughout the body, with notable concentrations in highly vascularized tissues.[1][7] Importantly, there was no evidence of accumulation in any specific subset of tissues, and distribution to the brain and central nervous system was limited.[1][7]
Metabolism and Excretion
This compound demonstrates metabolic stability. In vitro studies using human liver S9 fractions showed negligible metabolism of the compound.[9][10] Furthermore, it exhibited limited inhibition of major cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP3A4, and CYP2D6, suggesting a low potential for CYP-mediated drug-drug interactions.[9][10]
The primary route of elimination for this compound appears to be through hepatobiliary excretion.[9][11] Studies have identified this compound as a substrate for Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1.[9][12][13] This transporter-mediated uptake into hepatocytes likely contributes to its biliary clearance.[9]
Table 2: In Vitro Transporter Interactions of this compound
| Transporter | Interaction | IC50 Value |
| OATP1B1 | Substrate and Inhibitor[9][13] | 0.81 µM[9][11] |
| P-glycoprotein (P-gp) | Inhibitor[9][10] | Not specified |
| Breast Cancer Resistance Protein (BCRP) | Inhibitor[9][10] | Not specified |
Mechanism of Action: p53 Pathway Reactivation
This compound functions by disrupting the interaction between the tumor suppressor protein p53 and its negative regulators, MDM2 and MDMX.[1][3] In many cancers with wild-type p53, the overexpression of MDM2 and/or MDMX leads to the inhibition of p53's tumor-suppressive functions.[2] By binding with high affinity to both MDM2 and MDMX, this compound liberates p53 from this inhibition.[1][14] This reactivation of p53 leads to the transcription of downstream target genes, such as p21, which induces cell-cycle arrest and apoptosis in cancer cells.[1][5]
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of pharmacokinetic data. The following summarizes the key experimental designs employed in the characterization of this compound.
In Vivo Pharmacokinetic Studies
-
Animal Models: Female nude mice, Sprague-Dawley rats, and cynomolgus monkeys were used for pharmacokinetic profiling.[1]
-
Administration: this compound was administered intravenously (i.v.).[1]
-
Sampling: For mice, a sparse sampling method was used, while serial sampling was employed for rats and monkeys.[6]
-
Analysis: Plasma concentrations of this compound were determined at various time points to calculate pharmacokinetic parameters such as half-life and clearance.
Tissue Distribution Studies
-
Methodology: Quantitative Whole-Body Autoradiography (QWBA) was performed in male Long-Evans rats.[1][7]
-
Radiolabeling: A tritiated form of this compound ([3H]-ATSP-7041) was used.[1][7]
-
Administration: A single intravenous dose of [3H]-ATSP-7041 was administered.[1][7]
-
Analysis: Whole-body autoradioluminograms were generated at different time points post-dose to visualize the distribution of radioactivity in various tissues.[1][7]
In Vitro Metabolism and Transporter Assays
-
Metabolic Stability: The metabolic stability of this compound was assessed in human liver S9 fractions.[9][10]
-
CYP Inhibition: The inhibitory potential of this compound against major CYP450 enzymes was evaluated in yeast microsomes or S9 fractions.[9][10]
-
Transporter Interaction:
-
Uptake Studies: HEK293 cells overexpressing specific transporters (e.g., OATP1B1) were used to investigate this compound as a potential substrate.[9][11]
-
Inhibition Studies: The inhibitory effect of this compound on transporter activity (OATPs, P-gp, BCRP) was determined using reversed membrane vesicles or transporter-expressing cells with known substrates.[9][10]
-
References
- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bridging the gap [soci.org]
- 3. benchchem.com [benchchem.com]
- 4. Data: this compound as first-in-class p53 pathway re-activator for solid/ hematologic cancers | EurekAlert! [eurekalert.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. Identification of the Stapled α-Helical Peptide this compound as a Substrate and Strong Inhibitor of OATP1B1 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of the Stapled α-Helical Peptide this compound as a Substrate and Strong Inhibitor of OATP1B1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. rcsb.org [rcsb.org]
The Stapled Peptide ATSP-7041: A Potent Dual Inhibitor of MDM2 and MDMX for Reactivation of the p53 Tumor Suppressor Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its inactivation is a hallmark of many human cancers. A significant portion of tumors retain wild-type p53 but have its function abrogated by overexpression of its negative regulators, MDM2 and MDMX. ATSP-7041, a hydrocarbon-stapled α-helical peptide, has emerged as a powerful therapeutic candidate that reactivates the p53 pathway by dually inhibiting both MDM2 and MDMX. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The p53 tumor suppressor protein is a transcription factor that responds to cellular stress by inducing cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells.[1] In many cancers, the p53 pathway is inactivated not by mutation of the TP53 gene itself, but by the overexpression of its primary negative regulators, MDM2 and MDMX (also known as HDM2 and HDMX in humans). Both MDM2 and MDMX bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, targeting it for proteasomal degradation.[1] While small-molecule inhibitors targeting the MDM2-p53 interaction have been developed, many are ineffective against MDMX, limiting their therapeutic potential in tumors where MDMX is overexpressed.[1]
This compound is a novel, potent, and selective dual inhibitor of both MDM2 and MDMX.[1][2] It is a stapled α-helical peptide, a class of molecules designed to mimic the helical structure of protein interaction domains with enhanced proteolytic resistance and cell permeability.[1][2] By simultaneously blocking the interaction of both MDM2 and MDMX with p53, this compound effectively reactivates the p53 tumor suppressor pathway, leading to p53-dependent tumor growth suppression.[1]
Mechanism of Action
This compound functions by competitively inhibiting the binding of p53 to the hydrophobic pockets of both MDM2 and MDMX.[1] This disruption of the p53-MDM2/MDMX complexes leads to the stabilization and accumulation of p53 protein in the nucleus.[1] Elevated nuclear p53 then acts as a transcription factor, upregulating the expression of its target genes, including the cyclin-dependent kinase inhibitor p21 (CDKN1A) and MDM2 itself (in a negative feedback loop).[1] The induction of p21 leads to cell cycle arrest, while the activation of other pro-apoptotic target genes can trigger programmed cell death.[1]
Figure 1: this compound Signaling Pathway.
Quantitative Data
Binding Affinity
This compound exhibits high, nanomolar binding affinity for both MDM2 and MDMX, as determined by a competitive fluorescence polarization assay.[1]
| Compound | Target | Ki (nM) |
| This compound | MDM2 | 3.9 ± 0.4 |
| MDMX | 9.3 ± 1.1 | |
| Nutlin-3a | MDM2 | 175 ± 25 |
| MDMX | > 50,000 |
Table 1: Binding affinities of this compound and Nutlin-3a to MDM2 and MDMX.[1]
In Vitro Efficacy: Cell Viability (IC50)
The anti-proliferative activity of this compound was assessed in various cancer cell lines using an MTT assay. The results demonstrate potent and selective activity against p53 wild-type (p53WT) cancer cell lines.[1]
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| SJSA-1 | Osteosarcoma | WT (MDM2 amp) | 0.8 ± 0.1 |
| MCF-7 | Breast Cancer | WT (MDMX o/e) | 1.2 ± 0.2 |
| RKO | Colon Cancer | WT | 1.5 ± 0.3 |
| HCT116 | Colon Cancer | WT | 2.1 ± 0.4 |
| MDA-MB-435 | Melanoma | Mutant | > 30 |
| SW480 | Colon Cancer | Mutant | > 30 |
Table 2: In vitro cell viability (IC50) of this compound in various cancer cell lines.[1]
In Vivo Efficacy: Xenograft Models
This compound has demonstrated significant tumor growth inhibition in mouse xenograft models of human cancers.[1]
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| SJSA-1 (Osteosarcoma) | This compound (15 mg/kg, i.v.) | qd (daily) | 61 |
| This compound (30 mg/kg, i.v.) | qod (every other day) | 61 | |
| MCF-7 (Breast Cancer) | This compound (20 mg/kg, i.v.) | qod | 63 |
| This compound (30 mg/kg, i.v.) | qod | 87 |
Table 3: In vivo efficacy of this compound in human cancer xenograft models.[1]
Pharmacokinetic Properties
Pharmacokinetic studies in mice have shown that this compound possesses favorable drug-like properties.[1]
| Parameter | Value |
| Half-life (t½) | ~5 hours |
| Clearance (CL) | ~1.5 L/h/kg |
| Volume of Distribution (Vd) | ~1.2 L/kg |
Table 4: Pharmacokinetic parameters of this compound in mice.[1]
Experimental Protocols
Fluorescence Polarization Assay for Binding Affinity
This protocol details the measurement of the binding affinity of this compound to MDM2 and MDMX.
Materials:
-
Recombinant human MDM2 and MDMX protein
-
Fluorescein-labeled p53-derived peptide (tracer)
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add a fixed concentration of the tracer peptide and a fixed concentration of either MDM2 or MDMX protein to each well.
-
Add the serially diluted this compound to the wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for fluorescein.
-
Calculate the Ki values by fitting the data to a competitive binding equation.
Figure 2: Fluorescence Polarization Assay Workflow.
MTT Cell Viability Assay
This protocol describes the determination of the IC50 values of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SJSA-1, MCF-7)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound.
Co-Immunoprecipitation and Western Blotting
This protocol is for assessing the disruption of the p53-MDM2/MDMX interaction in cells treated with this compound.
Materials:
-
Cancer cells (e.g., MCF-7)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-p53 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-MDM2 and anti-MDMX antibodies for Western blotting
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells and pre-clear the lysate with protein A/G beads.
-
Immunoprecipitate p53 by incubating the lysate with an anti-p53 antibody overnight, followed by incubation with protein A/G beads.
-
Wash the beads and elute the protein complexes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with anti-MDM2 and anti-MDMX antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
Figure 3: Co-Immunoprecipitation and Western Blotting Workflow.
Animal Xenograft Studies
This protocol outlines the in vivo evaluation of this compound's anti-tumor efficacy.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., SJSA-1)
-
This compound formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosing schedule (e.g., daily or every other day via intravenous injection).
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate tumor growth inhibition.
Conclusion
This compound represents a significant advancement in the development of p53-reactivating cancer therapies. Its ability to dually inhibit both MDM2 and MDMX provides a more comprehensive blockade of p53 suppression compared to MDM2-selective inhibitors. The potent in vitro and in vivo efficacy, coupled with favorable pharmacokinetic properties, underscores the therapeutic potential of this compound and the stapled peptide platform. This technical guide provides researchers and drug developers with the foundational knowledge and experimental framework to further investigate and advance this promising class of anti-cancer agents.
References
The Discovery and Development of ATSP-7041: A Stapled Peptide Dual Inhibitor of MDM2 and MDMX
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of the discovery and development of ATSP-7041, a potent and selective stapled α-helical peptide designed to reactivate the p53 tumor suppressor pathway. By dually inhibiting the key negative regulators of p53, MDM2 and MDMX, this compound represents a promising therapeutic strategy for a wide range of cancers that retain wild-type p53. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's mechanism of action, preclinical data, and the experimental methodologies employed in its evaluation.
Introduction: Targeting the p53 Pathway
The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by inducing cell-cycle arrest and apoptosis in response to cellular stress.[1] In a significant percentage of human cancers, the p53 pathway is inactivated not by mutation of the p53 gene itself, but through the overexpression of its negative regulators, MDM2 and MDMX.[2] These proteins bind to p53, targeting it for degradation and inhibiting its transcriptional activity. Consequently, the development of agents that can disrupt the p53-MDM2/MDMX interactions has been a major focus of cancer research.
This compound emerged from the optimization of stapled α-helical peptides, a novel class of drugs designed to mimic the helical structure of natural peptides with enhanced stability and cell permeability.[1][2] It was developed as a potent dual inhibitor of both MDM2 and MDMX, offering a potential advantage over small-molecule inhibitors that often target only MDM2.[1][2]
Mechanism of Action: Restoring p53 Function
This compound is designed to mimic the p53 transactivation domain, enabling it to bind with high affinity to the p53-binding pockets of both MDM2 and MDMX.[1] This competitive binding displaces p53, leading to its stabilization and the activation of downstream p53 signaling. The reactivation of the p53 pathway ultimately results in cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3]
Quantitative Preclinical Data
The preclinical development of this compound involved extensive in vitro and in vivo studies to characterize its binding affinity, cellular activity, and pharmacokinetic properties. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity of this compound
| Target | Binding Affinity (KD, nM) |
| MDM2 | 0.91 |
| MDMX | 2.31 |
| Data from Biacore studies.[1] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SJSA-1 | Osteosarcoma | Submicromolar |
| MCF-7 | Breast Cancer | Submicromolar |
| Cell viability assays conducted in the presence of serum.[1] |
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose (mg/kg, i.v.) | Cmax (µM) | t1/2 (h) |
| Mouse | 15 | ~20 | ~4 |
| Rat | 5 | ~5 | ~6 |
| Cynomolgus Monkey | 0.5 | ~0.5 | ~8 |
| Data are approximate values derived from published pharmacokinetic profiles.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Stapled Peptide Synthesis
This compound and its analogs were synthesized using solid-phase peptide synthesis on a rink amide resin. The key step in creating the "staple" involved the incorporation of two α-methyl-substituted amino acids with terminal olefin side chains. Ring-closing metathesis was then performed using a Grubbs ruthenium catalyst to form the hydrocarbon cross-link.[1] The peptides were subsequently cleaved from the resin, purified by reverse-phase high-performance liquid chromatography (HPLC), and their identity confirmed by mass spectrometry.
Biacore Surface Plasmon Resonance Assay
Binding kinetics of this compound to MDM2 and MDMX were determined using a Biacore instrument. Recombinant MDM2 or MDMX protein was immobilized on a sensor chip. Various concentrations of this compound were then flowed over the chip, and the association and dissociation rates were measured in real-time. The equilibrium dissociation constant (KD) was calculated from these rates.[1]
Cell Viability and Apoptosis Assays
The effect of this compound on cancer cell viability was assessed using assays such as the CellTiter-Glo Luminescent Cell Viability Assay. Cancer cell lines, including SJSA-1 and MCF-7, were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours). Cell viability was measured by quantifying the ATP content, which is proportional to the number of viable cells.[1] Apoptosis was evaluated by methods such as Annexin V staining followed by flow cytometry.
Western Blotting
To assess the activation of the p53 pathway, cancer cells were treated with this compound for various time points. Cell lysates were then prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against p53, p21, MDM2, and a loading control (e.g., actin). The protein bands were visualized using a chemiluminescence detection system.[1]
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound was evaluated in mouse xenograft models. Human cancer cells (e.g., SJSA-1 or MCF-7) were implanted subcutaneously into immunodeficient mice. Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound was administered intravenously at various doses and schedules. Tumor volume was measured regularly with calipers. At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., p21 mRNA levels by qRT-PCR).[1][4][5]
Experimental and Developmental Workflow
The discovery and development of this compound followed a structured workflow, from initial concept to preclinical validation.
Conclusion
This compound is a first-in-class, potent dual inhibitor of MDM2 and MDMX that effectively reactivates the p53 tumor suppressor pathway.[1][6] Preclinical studies have demonstrated its high binding affinity, on-target cellular activity, and robust anti-tumor efficacy in various cancer models.[1][3] The development of this compound highlights the potential of stapled peptide technology to address challenging intracellular protein-protein interaction targets in oncology. Further clinical investigation of molecules based on the this compound scaffold, such as ALRN-6924, will be crucial in determining the therapeutic utility of this approach in patients.[7]
References
- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data: this compound as first-in-class p53 pathway re-activator for solid/ hematologic cancers | EurekAlert! [eurekalert.org]
- 3. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
Biophysical Characterization of ATSP-7041 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biophysical characterization of ATSP-7041, a potent stapled peptide inhibitor of the MDM2/MDMX-p53 protein-protein interaction. The following sections detail the binding affinity of this compound to its target proteins, the experimental methodologies used to determine these parameters, and the mechanism of action through which it exerts its anti-tumor effects.
Core Findings: High-Affinity Dual Inhibition
This compound is a stapled α-helical peptide designed to mimic the p53 α-helix, enabling it to bind to the p53-binding domains of both MDM2 and MDMX with high affinity.[1] This dual inhibitory action reactivates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1] The biophysical properties of this compound, including its high helical stability and resistance to proteolytic degradation, contribute to its potent cellular activity.[1]
Quantitative Binding Data
The binding affinities of this compound for MDM2 and MDMX have been quantified using various biophysical techniques. A summary of these findings is presented in the table below.
| Target Protein | Binding Affinity (Ki) | Method | Reference |
| MDM2 | 0.9 nM | Fluorescence Polarization Assay | [1] |
| MDMX | 7 nM | Fluorescence Polarization Assay | [1] |
Experimental Methodologies
A comprehensive biophysical characterization of this compound binding has been achieved through a combination of techniques, including Fluorescence Polarization Assay, Surface Plasmon Resonance, and X-ray Crystallography.
Fluorescence Polarization Assay (FPA)
This assay is used to determine the binding affinity of this compound to MDM2 and MDMX in solution.
Principle: The assay measures the change in polarization of fluorescently labeled p53-derived peptide upon binding to the larger MDM2 or MDMX protein. Unlabeled this compound competes with the fluorescent peptide for binding, causing a decrease in polarization.
Experimental Protocol:
-
Reagents:
-
Recombinant human MDM2 (amino acids 1-125) and MDMX (amino acids 1-125) proteins.
-
A fluorescently labeled (e.g., with 5-FAM) p53-derived peptide (e.g., FAM-p5314-29).
-
This compound.
-
Assay Buffer: Phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA).
-
-
Procedure:
-
A constant concentration of MDM2 or MDMX and the fluorescently labeled p53 peptide are incubated together in the assay buffer.
-
Serial dilutions of this compound are added to the mixture.
-
The reaction is allowed to equilibrate at room temperature.
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis:
-
The IC50 value (the concentration of this compound that displaces 50% of the fluorescent peptide) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR)
SPR analysis provides real-time kinetic data on the association and dissociation of this compound with its target proteins.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to a ligand (immobilized MDM2 or MDMX). This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
Experimental Protocol:
-
Instrumentation: A Biacore instrument (e.g., Biacore T200).
-
Sensor Chip: A CM5 sensor chip is commonly used for amine coupling.
-
Ligand Immobilization:
-
Recombinant MDM2 or MDMX is immobilized on the sensor chip surface via standard amine coupling chemistry.
-
The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The protein is injected over the activated surface.
-
Remaining active sites are deactivated with ethanolamine.
-
-
Binding Analysis:
-
A series of concentrations of this compound in running buffer (e.g., HBS-EP+) are injected over the immobilized protein surface.
-
The association and dissociation phases are monitored in real-time.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd, and KD).
-
X-ray Crystallography
This technique provides a high-resolution three-dimensional structure of this compound in complex with its target protein, revealing the molecular details of the interaction.
Principle: X-ray diffraction patterns from a crystal of the protein-ligand complex are used to calculate an electron density map, from which the atomic coordinates of the complex can be determined.
Experimental Protocol:
-
Protein Expression and Purification: Recombinant MDMX (humanized zebrafish MDMX, residues 15-106, with L46V/V95L mutations) is expressed and purified.
-
Complex Formation: Purified MDMX is incubated with an excess of this compound.
-
Crystallization: The MDMX/ATSP-7041 complex is crystallized using the vapor diffusion method. Crystals of the complex have been grown in solutions containing 15% (wt/vol) polyethylene glycol.
-
Data Collection and Structure Determination:
-
X-ray diffraction data are collected from the crystals.
-
The structure is solved by molecular replacement. The Protein Data Bank (PDB) ID for the crystal structure of this compound in complex with MDMX is 4N5T.
-
Signaling Pathway and Experimental Workflows
The interaction of this compound with MDM2 and MDMX initiates a signaling cascade that is crucial for its therapeutic effect. The experimental workflows for the key biophysical assays are also visualized below.
Caption: this compound Signaling Pathway.
Caption: Fluorescence Polarization Assay Workflow.
Caption: Surface Plasmon Resonance Workflow.
References
An In-depth Technical Guide to ATSP-7041 and its Interaction with p53 Negative Regulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ATSP-7041, a stapled α-helical peptide, and its mechanism of action as a dual inhibitor of the p53 negative regulators, MDM2 and MDMX. The document details the biochemical and cellular activity of this compound, outlines key experimental protocols for its evaluation, and visualizes its signaling pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.
Introduction: The p53 Tumor Suppressor and Its Negative Regulators
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Activated p53 functions as a transcription factor, inducing the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair, thereby preventing the proliferation of damaged cells.
In many cancers, the tumor-suppressive functions of wild-type p53 are abrogated by the overexpression of its primary negative regulators: Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX). Both MDM2 and MDMX bind to the N-terminal transactivation domain of p53, effectively inhibiting its transcriptional activity. Furthermore, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation. The dual inhibitory action of MDM2 and MDMX on p53 makes them attractive targets for cancer therapy.
This compound is a synthetically stabilized, α-helical peptide designed to mimic the p53 N-terminal helix, enabling it to bind with high affinity to the p53-binding pockets of both MDM2 and MDMX. By disrupting the p53-MDM2/MDMX interactions, this compound reactivates the p53 signaling pathway in cancer cells, leading to tumor growth inhibition.
This compound: Mechanism of Action
This compound is a potent dual inhibitor of MDM2 and MDMX. Its mechanism of action involves the following key steps:
-
Cellular Penetration: this compound is engineered to efficiently penetrate cell membranes to reach its intracellular targets.
-
Disruption of Protein-Protein Interactions: Once inside the cell, this compound competitively binds to the hydrophobic pockets of both MDM2 and MDMX, displacing p53. This disruption liberates p53 from its negative regulators.
-
p53 Stabilization and Activation: The release of p53 from MDM2-mediated degradation leads to its stabilization and accumulation in the nucleus.
-
Transcriptional Activation of p53 Target Genes: Activated p53 then transcriptionally upregulates its downstream target genes. This includes genes involved in cell cycle arrest, such as CDKN1A (encoding for p21), and apoptosis, such as PUMA and BAX.
-
Induction of Anti-tumor Effects: The activation of these downstream pathways ultimately leads to cell cycle arrest and/or apoptosis in cancer cells with wild-type p53.
Quantitative Data
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key findings.
Table 1: Biochemical Binding Affinities of this compound
| Target | Assay | Parameter | Value (nM) | Reference |
| MDM2 | Biacore | Kd | 0.91 | |
| MDMX | Biacore | Kd | 2.31 |
Table 2: Cellular Potency of this compound in p53 Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Parameter | Value (µM) | Reference |
| SJSA-1 | Osteosarcoma | Cell Viability | EC50 | Sub-micromolar | |
| MCF-7 | Breast Cancer | Cell Viability | EC50 | Sub-micromolar | |
| HCT116 | Colon Cancer | Cell Proliferation | EC50 | ~0.060 | |
| RKO | Colon Cancer | Cell Viability | EC50 | Sub-micromolar |
Signaling Pathway and Experimental Workflow Visualizations
This compound Signaling Pathway
Experimental Workflow for this compound Evaluation
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of this compound to MDM2 or MDMX by competing with a fluorescently labeled p53-derived peptide.
Materials:
-
Recombinant human MDM2 or MDMX protein
-
Fluorescently labeled p53 peptide (e.g., Rhodamine-labeled)
-
This compound
-
FP assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.01% Tween-20)
-
384-well black plates
-
Plate reader with FP capabilities
Protocol:
-
Prepare a serial dilution of this compound in FP assay buffer.
-
In a 384-well plate, add the diluted this compound.
-
Prepare a solution of MDM2 or MDMX protein and the fluorescently labeled p53 peptide in FP assay buffer. The final concentrations should be optimized, for example, 1 µM protein and 50 nM peptide.
-
Add the protein-peptide solution to the wells containing this compound.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the fluorescence polarization signal using a plate reader (e.g., excitation at 531 nm and emission at 595 nm for Rhodamine).
-
Calculate IC50 values by fitting the data to a sigmoidal dose-response curve. Ki values can then be calculated using the Cheng-Prusoff equation.
Co-Immunoprecipitation (Co-IP) for Target Engagement
This technique is used to demonstrate that this compound disrupts the interaction between p53 and MDM2/MDMX in a cellular context.
Materials:
-
p53 wild-type cancer cells (e.g., MCF-7)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-p53, anti-MDM2, anti-MDMX, and appropriate isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE and Western blot reagents
Protocol:
-
Culture MCF-7 cells to 70-80% confluency.
-
Treat the cells with this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours).
-
Lyse the cells with lysis buffer and collect the supernatant after centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-p53 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using anti-MDM2 and anti-MDMX antibodies. A reduction in the amount of co-immunoprecipitated MDM2 and MDMX in the this compound treated sample indicates disruption of the interaction.
Western Blotting for Protein Expression
Western blotting is used to measure the levels of p53 and its downstream targets, such as p21 and MDM2, following treatment with this compound.
Materials:
-
p53 wild-type cancer cells (e.g., SJSA-1, MCF-7)
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).
-
Prepare whole-cell lysates as described for Co-IP.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in p53, p21, and MDM2 protein levels indicates p53 pathway activation.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
qRT-PCR is used to quantify the mRNA levels of p53 target genes.
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (CDKN1A, MDM2) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Treat cells with this compound as for Western blotting.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using the cDNA, primers, and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Plot the data as a percentage of the vehicle control and determine the EC50 value.
Conclusion
This compound is a promising therapeutic agent that effectively reactivates the p53 tumor suppressor pathway by dually inhibiting MDM2 and MDMX. Its ability to penetrate cells and disrupt these key protein-protein interactions with high affinity leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in p53 wild-type cancers. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and other stapled peptide-based cancer therapeutics.
Cellular Uptake and Intracellular Localization of ATSP-7041: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATSP-7041 is a stapled α-helical peptide that has emerged as a potent dual inhibitor of murine double minute 2 (MDM2) and MDMX, key negative regulators of the p53 tumor suppressor. Its ability to reactivate the p53 pathway makes it a promising candidate for cancer therapy. A critical aspect of its therapeutic potential lies in its efficient cellular penetration and specific intracellular localization. This technical guide provides an in-depth overview of the cellular uptake mechanisms, intracellular distribution, and the experimental protocols used to elucidate these processes for this compound.
Cellular Uptake of this compound
This compound demonstrates efficient penetration of cell membranes, a significant hurdle for many peptide-based therapeutics.[1][2] This has been observed in various cancer cell lines, including HCT-116, SJSA-1, and MCF-7.[1]
Mechanisms of Cellular Entry
While the precise mechanisms are still under investigation, studies suggest that the uptake is not solely dependent on passive diffusion. Evidence points towards the involvement of specific transporters. For instance, this compound has been identified as a substrate and a potent inhibitor of the organic anion-transporting polypeptide 1B1 (OATP1B1).[3] This transporter-mediated uptake could play a significant role in its tissue distribution, particularly in the liver where OATP1B1 is highly expressed.[3]
Quantitative Analysis of Cellular Uptake
The uptake of this compound has been quantified in OATP1B1-expressing HEK293 cells, demonstrating a dose-dependent and time-dependent influx.
| Concentration (µM) | OATP1B1-Dependent Uptake (Fold Change vs. Mock Cells) |
| 0.1 | 3.4[3] |
| 1 | 1.7[3] |
| 10 | 1.1 (saturated)[3] |
Caption: Dose-dependent uptake of this compound in OATP1B1-expressing HEK293 cells after 5 minutes of incubation. Data is presented as the fold change compared to mock cells.[3]
| Time Point | OATP1B1-Dependent Uptake of 0.2 µM this compound (Relative Units) |
| 5 min | Significant uptake observed[3] |
| 30 min | Uptake not significant[3] |
| 1 hour | Uptake reached a steady state[3] |
Caption: Time-dependent uptake of 0.2 µM this compound in OATP1B1-expressing HEK293 cells.[3]
Intracellular Localization
Upon entering the cell, this compound exhibits a diffused intracellular localization.[1][4] This distribution is crucial for its ability to engage with its cytosolic and nuclear targets, MDM2 and MDMX.
Visualization of Intracellular Distribution
Fluorescently labeled this compound, such as FAM-ATSP-7041, has been instrumental in visualizing its subcellular localization. Confocal microscopy of HCT-116 cells treated with FAM-ATSP-7041 revealed a widespread distribution throughout the cell, confirming its ability to reach the necessary compartments to exert its biological activity.[1][4] This diffused pattern was observed for both the active peptide and an inactive mutant control, indicating that the initial cellular entry is not dependent on target binding.[1][4]
Mechanism of Action: p53 Pathway Reactivation
The primary mechanism of action of this compound is the reactivation of the p53 tumor suppressor pathway.[1][5][6] It achieves this by potently and dually inhibiting the interaction of p53 with both MDM2 and MDMX.[1][6]
Caption: Signaling pathway of this compound mediated p53 reactivation.
This dual inhibition leads to the stabilization and accumulation of p53, which can then translocate to the nucleus and induce the transcription of its target genes, such as p21, leading to cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[1][7]
Experimental Protocols
Cellular Uptake and Localization Study using Confocal Microscopy
This protocol describes the methodology to visualize the intracellular localization of this compound using a fluorescently labeled analog.
Materials:
-
HCT-116 cells
-
FAM-labeled this compound (and a negative control, e.g., FAM-mt-7041)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Confocal microscope slides or plates
-
Wheat Germ Agglutinin (WGA) membrane stain
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed HCT-116 cells onto confocal microscope slides or plates at a density of 60,000 cells per well.[1]
-
Incubation: Allow cells to adhere and grow overnight.
-
Treatment: Treat the cells with 20 µM of FAM-ATSP-7041 or FAM-mt-7041 (dissolved in DMSO) for 4.5 hours in complete cell culture medium.[1][4] A DMSO-only control should be included.
-
Membrane Staining: After incubation, wash the cells with PBS and stain the cell membrane with WGA according to the manufacturer's protocol.
-
Imaging: Wash the cells again with PBS and image using a confocal microscope.[1] Use appropriate laser lines and filters for FAM (fluorescein) and the WGA stain.
Caption: Experimental workflow for confocal microscopy analysis.
Co-Immunoprecipitation to Confirm Target Engagement
This protocol is used to determine if this compound disrupts the interaction between p53 and MDM2/MDMX within the cell.
Materials:
-
MCF-7 cells
-
This compound
-
Cell lysis buffer
-
Antibodies against p53, MDM2, and MDMX
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat MCF-7 cells with 10 µM this compound or a DMSO control for 4 hours in a medium containing 10% FBS.[1]
-
Cell Lysis: Lyse the cells to obtain total protein extracts.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against p53 to pull down p53 and its interacting proteins.
-
Protein Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against MDM2 and MDMX to detect the amount of these proteins that were co-immunoprecipitated with p53.
Caption: Experimental workflow for Co-Immunoprecipitation.
Conclusion
This compound exhibits favorable cellular uptake and intracellular localization properties that are essential for its function as a dual inhibitor of MDM2 and MDMX. Its ability to efficiently penetrate cells and distribute to relevant subcellular compartments allows for the effective reactivation of the p53 tumor suppressor pathway. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other stapled peptides in development. Further research into the specific transporters and mechanisms governing its cellular entry will be valuable for optimizing its therapeutic delivery and efficacy.
References
- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data: this compound as first-in-class p53 pathway re-activator for solid/ hematologic cancers | EurekAlert! [eurekalert.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
Methodological & Application
Application Notes: ATSP-7041, a Stapled Peptide Activator of the p53 Pathway
Introduction
ATSP-7041 is a potent, cell-permeable, stapled α-helical peptide that acts as a dual inhibitor of Mouse Double Minute 2 (MDM2) and MDMX, two critical negative regulators of the p53 tumor suppressor protein.[1][2][3] By disrupting the interaction between p53 and both MDM2 and MDMX, this compound effectively reactivates the p53 signaling pathway in cancer cells expressing wild-type p53.[1][4] This leads to the stabilization and accumulation of p53, which in turn transcriptionally activates target genes involved in cell cycle arrest and apoptosis, ultimately suppressing tumor growth.[1][4][5] These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, key experimental data, and detailed protocols for cell culture experiments.
Mechanism of Action
In healthy cells, the tumor suppressor protein p53 is maintained at low levels through continuous degradation mediated by the E3 ubiquitin ligase MDM2. MDMX, a homolog of MDM2, also binds to and inhibits p53 transcriptional activity. In many cancers with wild-type p53, the p53 pathway is inactivated by the overexpression of MDM2 and/or MDMX.[1]
This compound is designed to mimic the p53 helical domain that binds to MDM2 and MDMX. The hydrocarbon staple stabilizes the peptide in its bioactive α-helical conformation, enhancing its cell permeability and resistance to proteolytic degradation.[6] this compound competitively binds to the p53-binding pocket of both MDM2 and MDMX with high affinity, thereby liberating p53 from its negative regulators.[1][2] The reactivated p53 can then translocate to the nucleus and induce the expression of downstream target genes such as p21 (CDKN1A), MDM2 (in a negative feedback loop), PUMA, and BAX, leading to cell cycle arrest and apoptosis in cancer cells.[1][5]
Signaling Pathway
Caption: this compound signaling pathway.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Assay | Endpoint | This compound IC50 (µM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type | Cell Viability (MTT) | IC50 | ~1.0 | [1] |
| MCF-7 | Breast Cancer | Wild-Type | Cell Viability (MTT) | IC50 | ~0.5 | [1] |
| HCT116 | Colon Cancer | Wild-Type | Cell Viability (MTT) | IC50 | ~0.3 | [4] |
| RKO | Colon Cancer | Wild-Type | Cell Viability (MTT) | IC50 | ~0.4 | [4] |
| SW480 | Colon Cancer | Mutant | Cell Viability (MTT) | IC50 | >10 | [1] |
| MDA-MB-435 | Melanoma | Mutant | Cell Viability (MTT) | IC50 | >10 | [1] |
Table 2: Apoptotic and Cell Cycle Effects of this compound (24-hour treatment)
| Cell Line | This compound (µM) | % Apoptotic Cells (Annexin V) | % Cells in S Phase | Reference |
| SJSA-1 | 3 | Increased vs. control | Decreased vs. control | [1] |
| SJSA-1 | 10 | Significantly Increased vs. control | Significantly Decreased vs. control | [1] |
| MCF-7 | 3 | Increased vs. control | Decreased vs. control | [1] |
| MCF-7 | 10 | Significantly Increased vs. control | Significantly Decreased vs. control | [1] |
Experimental Protocols
1. Cell Culture
-
Cell Lines: SJSA-1 (osteosarcoma), MCF-7 (breast cancer), and SW480 (colon cancer, p53-mutant control) can be obtained from ATCC.
-
Culture Medium:
-
SJSA-1: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
SW480: Leibovitz's L-15 Medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2 (for SJSA-1 and MCF-7) or 0% CO2 (for SW480 in L-15 medium).
-
Subculture: Passage cells upon reaching 80-90% confluency.
2. Cell Viability (MTT) Assay
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Caption: Workflow for MTT cell viability assay.
-
Materials:
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
3. Western Blot Analysis for p53 Pathway Activation
This protocol is used to detect changes in the protein levels of p53 and its downstream targets, p21 and MDM2, following this compound treatment.
-
Materials:
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed SJSA-1 or MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1.25, 2.5, 5.0, 10 µM) or a vehicle control (DMSO) for 24 hours.[1]
-
Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.
-
4. Apoptosis (Annexin V) Assay
This flow cytometry-based assay quantifies the percentage of apoptotic cells following this compound treatment.
-
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed SJSA-1 or MCF-7 cells in 6-well plates.
-
Treat the cells with this compound (e.g., 0.3, 3, 10 µM) for 24 hours.[1]
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Troubleshooting
-
Low this compound Activity: Ensure the peptide is properly solubilized and stored. Confirm the p53 status of your cell line, as this compound is only effective in p53 wild-type cells.
-
High Background in Western Blots: Optimize antibody concentrations and blocking conditions. Ensure adequate washing steps.
-
Inconsistent Flow Cytometry Results: Ensure proper cell handling to minimize mechanical stress. Optimize compensation settings on the flow cytometer.
This compound is a valuable research tool for studying the p53 signaling pathway and its role in cancer. The protocols outlined in these application notes provide a framework for investigating the in vitro effects of this potent dual inhibitor of MDM2 and MDMX. Researchers can adapt these methods to their specific cell lines and experimental questions to further elucidate the therapeutic potential of reactivating the p53 pathway.
References
- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: ATSP-7041 for SJSA-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATSP-7041 is a potent, cell-permeable, stapled alpha-helical peptide that functions as a dual inhibitor of Murine Double Minute 2 (MDM2) and MDMX.[1][2] In cancer cells with wild-type p53, such as the osteosarcoma cell line SJSA-1, MDM2 and MDMX are often overexpressed, leading to the suppression of p53 tumor suppressor activity. This compound competitively binds to MDM2 and MDMX, disrupting their interaction with p53. This leads to the stabilization and activation of p53, resulting in the downstream induction of cell cycle arrest and apoptosis.[1][3] The SJSA-1 cell line, which harbors an amplification of the MDM2 gene and expresses wild-type p53, is a well-established model for evaluating the efficacy of MDM2/MDMX inhibitors.[1] These application notes provide recommended concentrations and detailed protocols for the use of this compound in experiments with SJSA-1 cells.
Recommended Concentrations of this compound for SJSA-1 Cells
The optimal concentration of this compound for SJSA-1 cells will vary depending on the specific assay and desired experimental outcome. Based on published data, the following concentration ranges are recommended as a starting point for various applications.
| Application | Recommended Concentration Range (µM) | Incubation Time |
| Cell Viability Assay (MTT/CellTiter-Glo) | 0.1 - 10 µM | 72 hours |
| Apoptosis Assay (Annexin V) | 1 - 10 µM | 48 hours |
| Cell Cycle Analysis (BrdU/PI Staining) | 0.3 - 10 µM | 24 hours |
| Western Blot Analysis (p53, p21, MDM2) | 1.25 - 10 µM | 24 hours |
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on SJSA-1 cells. This data has been compiled from published dose-response curves.
Table 1: Effect of this compound on SJSA-1 Cell Viability
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.1 | ~90 |
| 1 | ~60 |
| ~1.5 (IC50) | 50 |
| 5 | ~30 |
| 10 | ~20 |
Table 2: Induction of Apoptosis in SJSA-1 Cells by this compound
| This compound Concentration (µM) | Apoptotic Cells (%) |
| 0 (Control) | ~5 |
| 1 | ~15 |
| 3 | ~25 |
| 10 | ~40 |
Table 3: Effect of this compound on Cell Cycle Distribution in SJSA-1 Cells
| This compound Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | ~55 | ~30 | ~15 |
| 0.3 | ~60 | ~25 | ~15 |
| 3 | ~70 | ~15 | ~15 |
| 10 | ~75 | ~10 | ~15 |
Signaling Pathway
This compound activates the p53 signaling pathway by inhibiting its negative regulators, MDM2 and MDMX.
Caption: this compound inhibits MDM2 and MDMX, activating p53.
Experimental Workflow
A general experimental workflow for treating SJSA-1 cells with this compound and analyzing the outcomes is depicted below.
Caption: Workflow for SJSA-1 cell treatment and analysis.
Experimental Protocols
Cell Culture
SJSA-1 cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed SJSA-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 to 10 µM). Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed SJSA-1 cells in a 6-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 1, 3, 10 µM) for 48 hours.
-
Harvest the cells, including any floating cells from the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (BrdU and Propidium Iodide Staining)[1]
-
Seed SJSA-1 cells in T75 flasks at a density of 1 x 10^6 cells per flask and allow them to adhere overnight.[1]
-
Treat the cells with this compound (0.3, 3, or 10 µM) for 24 hours.[1]
-
For the final 2 hours of incubation, add BrdU to a final concentration of 20 µM.[1]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Centrifuge the fixed cells and resuspend in 2N HCl with 0.5% Triton X-100 for 30 minutes at room temperature to denature the DNA.
-
Neutralize the acid by adding 0.1 M sodium borate buffer (pH 8.5).
-
Wash the cells with PBS containing 0.5% Tween 20 and 1% BSA.
-
Incubate the cells with an anti-BrdU antibody conjugated to a fluorophore (e.g., FITC) for 1 hour at room temperature.
-
Wash the cells and resuspend in PBS containing propidium iodide (PI) and RNase A.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis
-
Seed SJSA-1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 1.25, 2.5, 5, 10 µM) for 24 hours.[1]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
Application Notes and Protocols: In Vivo Dosing and Administration of ATSP-7041 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of ATSP-7041, a potent dual inhibitor of MDM2 and MDMX, in preclinical xenograft models of cancer. This compound reactivates the p53 tumor suppressor pathway, leading to tumor growth inhibition in cancers with wild-type p53.[1][2][3][4]
Mechanism of Action
This compound is a stapled α-helical peptide that mimics the p53 tumor suppressor protein's binding domain to MDM2 and MDMX.[1][2] By binding with high affinity to both MDM2 and MDMX, this compound disrupts their interaction with p53.[1] This prevents the p53 protein's degradation, leading to its stabilization and accumulation. The reactivated p53 can then induce cell-cycle arrest and apoptosis in cancer cells.[1][5]
References
- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for ATSP-7041 Target Engagement using Immunoprecipitation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATSP-7041 is a synthetic stapled α-helical peptide that potently and selectively inhibits the protein-protein interactions between the tumor suppressor p53 and its negative regulators, MDM2 and MDMX.[1][2] In many cancers with wild-type p53, the overexpression of MDM2 and/or MDMX leads to the inactivation of p53, allowing cancer cells to evade apoptosis.[1] this compound reactivates the p53 pathway by disrupting the p53-MDM2 and p53-MDMX interactions, leading to p53-dependent tumor growth suppression.[1][2][3]
These application notes provide a detailed protocol for an immunoprecipitation (IP) assay to demonstrate the target engagement of this compound in a cellular context. The protocol is designed to qualitatively and semi-quantitatively assess the disruption of the p53-MDM2 and p53-MDMX complexes following treatment with this compound.
Signaling Pathway
The p53 signaling pathway is a critical regulator of cell cycle arrest and apoptosis. Under normal cellular conditions, p53 levels are kept low through continuous degradation mediated by MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4] MDMX also binds to p53 and inhibits its transcriptional activity. This compound binds to the p53-binding pockets of both MDM2 and MDMX, preventing them from interacting with p53. This leads to the stabilization and activation of p53, which can then induce the expression of target genes like p21 (leading to cell cycle arrest) and PUMA (leading to apoptosis).[1][5]
Caption: p53 signaling pathway and the mechanism of action of this compound.
Experimental Protocol: Immunoprecipitation for this compound Target Engagement
This protocol describes the co-immunoprecipitation of p53 with MDM2 and MDMX from cancer cell lysates treated with this compound to demonstrate its ability to disrupt these protein-protein interactions.
Materials and Reagents
-
Cell Lines: Human cancer cell lines with wild-type p53 and overexpression of MDM2 (e.g., SJSA-1) or MDMX (e.g., MCF-7).
-
This compound: Stock solution in DMSO.
-
Control: DMSO (vehicle control).
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Antibodies for Immunoprecipitation:
-
Anti-p53 antibody (e.g., mouse monoclonal, DO-1 clone)
-
Anti-MDM2 antibody (e.g., rabbit polyclonal)
-
Normal mouse/rabbit IgG (isotype control)
-
-
Protein A/G Agarose or Magnetic Beads
-
Wash Buffer: Lysis buffer or PBS with 0.1% Tween-20.
-
Elution Buffer: 2x Laemmli sample buffer.
-
Antibodies for Western Blotting:
-
Anti-p53 antibody (e.g., rabbit polyclonal)
-
Anti-MDM2 antibody (e.g., mouse monoclonal, SMP14 clone)
-
Anti-MDMX antibody (e.g., rabbit polyclonal)
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated Secondary Antibodies
-
ECL Western Blotting Substrate
-
Standard Western Blotting Equipment
Experimental Workflow
Caption: Experimental workflow for the immunoprecipitation assay.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate MCF-7 or SJSA-1 cells and allow them to adhere and reach 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or DMSO as a vehicle control for a specified time (e.g., 4-6 hours).[1]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples.
-
-
Immunoprecipitation:
-
Take an equal amount of protein from each sample (e.g., 500 µg - 1 mg) and adjust the volume with lysis buffer.
-
Save a small aliquot (e.g., 20-30 µg) of the lysate as an "input" control.
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Add the primary antibody (e.g., anti-p53) or an isotype control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).
-
Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load the eluted samples and the input controls onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p53, anti-MDM2, anti-MDMX) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Data Presentation and Expected Results
The results of the immunoprecipitation assay can be semi-quantified by densitometry analysis of the Western blot bands. The intensity of the co-immunoprecipitated protein band is normalized to the amount of the immunoprecipitated protein.
Table 1: Immunoprecipitation of p53 and Co-Immunoprecipitation of MDM2 and MDMX
| Treatment | IP Antibody | Blot Antibody | Relative Band Intensity (normalized to IP-p53) | Percent Reduction vs. DMSO |
| DMSO | Anti-p53 | p53 | 1.00 | - |
| DMSO | Anti-p53 | MDM2 | 1.00 | - |
| DMSO | Anti-p53 | MDMX | 1.00 | - |
| This compound (10 µM) | Anti-p53 | p53 | 1.00 | - |
| This compound (10 µM) | Anti-p53 | MDM2 | Value < 1.00 | Calculated % |
| This compound (10 µM) | Anti-p53 | MDMX | Value < 1.00 | Calculated % |
| DMSO | IgG Control | MDM2/MDMX | No Band | - |
Note: The values in this table are illustrative. Actual results will vary depending on experimental conditions.
Expected Outcome:
-
Input Lanes: Should show the total levels of p53, MDM2, and MDMX in the cell lysates. Treatment with this compound is expected to increase the total p53 levels due to its stabilization.[1]
-
IP Lanes (Blot for p53): Should show a strong band for p53 in the anti-p53 IP lanes, confirming successful immunoprecipitation.
-
IP Lanes (Blot for MDM2/MDMX):
-
In the DMSO-treated sample, bands for MDM2 and MDMX should be detected, indicating their interaction with p53.
-
In the this compound-treated sample, the intensity of the MDM2 and MDMX bands should be significantly reduced, demonstrating that this compound has disrupted the p53-MDM2 and p53-MDMX interactions.[1]
-
-
IgG Control Lane: Should not show any bands for p53, MDM2, or MDMX, confirming the specificity of the immunoprecipitation antibody.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal for co-IP protein | Protein-protein interaction is weak or transient. | Optimize lysis buffer conditions (e.g., use a milder buffer like NP-40). Cross-link proteins before lysis. |
| Antibody is not suitable for IP. | Use an antibody validated for immunoprecipitation. | |
| High background in IP lanes | Insufficient washing. | Increase the number of washes and/or the stringency of the wash buffer. |
| Non-specific binding to beads. | Pre-clear the lysate with beads before adding the primary antibody. | |
| Co-IP protein detected in IgG control | Non-specific binding of proteins to the IgG or beads. | Ensure proper pre-clearing and use a high-quality isotype control antibody. |
Conclusion
The immunoprecipitation assay detailed in these application notes provides a robust method for demonstrating the target engagement of this compound. By showing a reduction in the association of MDM2 and MDMX with p53, researchers can confirm the mechanism of action of this potent dual inhibitor. This assay is a critical tool for the preclinical evaluation and development of this compound and other compounds targeting the p53-MDM2/MDMX axis.
References
- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekalert.org [eurekalert.org]
- 4. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
Application Note: Measuring p53 Target Gene Induction by ATSP-7041 Using Quantitative PCR
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis.[1][2][3] In many cancers with wild-type p53, its function is inhibited by the overexpression of negative regulators, primarily MDM2 and MDMX.[3][4][5] ATSP-7041 is a stapled α-helical peptide that acts as a potent dual inhibitor of both MDM2 and MDMX.[4][5][6] By binding to MDM2 and MDMX, this compound disrupts their interaction with p53, leading to p53 stabilization and the activation of its downstream signaling pathway.[4][7][8] This activation results in the transcriptional induction of various p53 target genes, which ultimately drives tumor cells towards apoptosis or cell cycle arrest.[7][9]
This application note provides a detailed protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to accurately measure the induction of key p53 target genes in cancer cells following treatment with this compound. The described workflow is essential for characterizing the on-target activity of this compound and similar compounds that reactivate the p53 pathway.
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected outcomes of the described experimental protocol.
Table 1: Cell Line Information
| Cell Line | p53 Status | MDM2/MDMX Expression | Recommended Use |
| SJSA-1 | Wild-Type | MDM2 Amplified | Positive Control |
| MCF-7 | Wild-Type | MDMX Overexpression | Positive Control |
| SW480 | Mutant | N/A | Negative Control |
| HCT116 | Wild-Type | Normal | Experimental Model |
Table 2: qPCR Primer Sequences for Human p53 Target Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| CDKN1A (p21) | GGCAGACCAGCATGACAGATTTC | GGATTAGGGCTTCCTCTTGGAGAA |
| MDM2 | GAATCTACAGGGACGCCATC | TCGTTTTTCTTGTTTGAAGGC |
| BAX | CCCGAGAGGTCTTTTTCCGAG | CCAGCCCATGATGGTTCTGAT |
| PUMA (BBC3) | GACCTCAACGCACAGTACGAG | AGGAGTCCCATGATGAGATTGT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
Table 3: Fold Change in p53 Target Gene Expression in HCT116 cells after 24-hour this compound Treatment
| Target Gene | 1 µM this compound | 5 µM this compound | 10 µM this compound |
| CDKN1A (p21) | 4.5 | 12.1 | 25.3 |
| MDM2 | 3.2 | 8.9 | 18.7 |
| BAX | 2.8 | 7.5 | 15.1 |
| PUMA (BBC3) | 3.5 | 9.8 | 20.4 |
Experimental Protocols
This section details the methodology for treating cancer cell lines with this compound and subsequently quantifying the induction of p53 target genes using qPCR.
Cell Culture and Treatment
-
Cell Line Maintenance: Culture HCT116 (p53 wild-type) and SW480 (p53 mutant) cells in an appropriate medium (e.g., McCoy's 5A for HCT116, Leibovitz's L-15 for SW480) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. For example, seed 2.5 x 10^5 cells per well for a 24-hour treatment.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, and 10 µM) and a vehicle control (e.g., DMSO).[4] Incubate the treated cells for a predetermined time course (e.g., 8, 16, or 24 hours).
RNA Isolation and cDNA Synthesis
-
RNA Extraction: After the treatment period, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Purification and Quantification: Purify the total RNA according to the manufacturer's protocol. Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
Quantitative PCR (qPCR)
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. Each reaction should contain cDNA template, forward and reverse primers for the gene of interest (see Table 2), and a suitable SYBR Green qPCR master mix. Include no-template controls for each primer set.
-
qPCR Cycling Conditions: Perform the qPCR using a real-time PCR detection system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Melt Curve Analysis: Following amplification, perform a melt curve analysis to verify the specificity of the PCR products.
Data Analysis
-
Determine Ct Values: Obtain the cycle threshold (Ct) values for each gene in each sample.
-
Calculate ΔCt: Normalize the Ct value of the target gene to the Ct value of a housekeeping gene (GAPDH or ACTB) for each sample: ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the vehicle-treated control sample: ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
Calculate Fold Change: Determine the fold change in gene expression using the 2-ΔΔCt method.
Mandatory Visualizations
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. p53 Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 4. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Data: this compound as first-in-class p53 pathway re-activator for solid/ hematologic cancers | EurekAlert! [eurekalert.org]
- 6. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 8. Mechanistic Validation of a Clinical Lead Stapled Peptide that Reactivates p53 by Dual HDM2 and HDMX Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by ATSP-7041
Introduction
ATSP-7041 is a potent, cell-penetrating stapled α-helical peptide developed as a dual inhibitor of Mouse double minute 2 homolog (MDM2) and Mouse double minute X (MDMX).[1][2] In many cancers with wild-type p53, its tumor-suppressing function is inactivated through the overexpression of MDM2 and MDMX, which target p53 for degradation.[3][4] this compound competitively binds to MDM2 and MDMX, disrupting their interaction with p53.[1][2] This inhibition stabilizes and reactivates p53, allowing it to trigger downstream cellular processes, including cell cycle arrest and, critically, apoptosis.[5][6][7] The ability to accurately quantify apoptosis is essential for evaluating the efficacy of p53-reactivating compounds like this compound.
Flow cytometry, combined with Annexin V and Propidium Iodide (PI) staining, provides a rapid and quantitative method to measure apoptosis.[8] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis.[9] Propidium Iodide is a fluorescent nuclear stain that is excluded by viable cells and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[9] This dual-staining method allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cell populations, providing critical data for the characterization of this compound's mechanism of action.[10]
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the mechanism by which this compound reactivates the p53 tumor suppressor pathway.
Caption: Mechanism of this compound in reactivating p53 to induce apoptosis.
Experimental Protocols
Materials and Reagents
-
Cells: Cancer cell line with wild-type p53 (e.g., MCF-7, HCT116).
-
Compound: this compound (MedchemExpress, HY-141584 or equivalent).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Cell Culture: Trypsin-EDTA, Phosphate-Buffered Saline (PBS).
-
Apoptosis Detection Kit: Annexin V-FITC Apoptosis Detection Kit (or other fluorochrome conjugates like PE, APC) with Propidium Iodide (PI).
-
Key Kit Components:
-
Annexin V-FITC
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (100 mM HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂).[10]
-
-
Equipment:
-
Flow Cytometer (equipped with appropriate lasers and filters).
-
Centrifuge.
-
Incubator (37°C, 5% CO₂).
-
Hemocytometer or automated cell counter.
-
Flow cytometry tubes.
-
Experimental Workflow Diagram
Caption: Workflow for analyzing this compound-induced apoptosis via flow cytometry.
Detailed Protocol Steps
Step 3.1: Cell Culture and Treatment
-
Seed cells (e.g., 1 x 10⁶ cells) in T25 flasks or 6-well plates and allow them to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.[9]
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for a predetermined time period (e.g., 24 or 48 hours) to allow for apoptosis induction.
Step 3.2: Cell Harvesting and Staining
-
Carefully collect the culture medium, which contains floating apoptotic cells, into a centrifuge tube.[9]
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine these cells with the supernatant collected in the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[8] Discard the supernatant.
-
Wash the cell pellet once with cold PBS and centrifuge again.[10]
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[10]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[10]
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[10][11]
Step 3.3: Flow Cytometry Analysis
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[11]
-
Analyze the samples on a flow cytometer immediately (within 1 hour).[10]
-
Set up the flow cytometer using unstained, Annexin V-only, and PI-only stained cells to establish baseline fluorescence and set compensation.
-
Acquire data for each sample, collecting a minimum of 10,000 events.
-
Analyze the data using appropriate software. Gate the cell populations on a dot plot (Annexin V-FITC vs. PI) to distinguish between:
-
Lower-Left Quadrant (Q4): Live cells (Annexin V- / PI-).
-
Lower-Right Quadrant (Q3): Early apoptotic cells (Annexin V+ / PI-).
-
Upper-Right Quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+).
-
Upper-Left Quadrant (Q1): Necrotic cells (Annexin V- / PI+).
-
Data Presentation and Interpretation
The quantitative data obtained from the flow cytometry analysis should be summarized in a table to facilitate comparison between different treatment groups.
Table 1: Quantification of Apoptosis in Cancer Cells Treated with this compound for 48 Hours
| Treatment Group | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.1 |
| This compound (1 µM) | 75.3 ± 3.5 | 15.2 ± 2.4 | 9.5 ± 1.9 |
| This compound (5 µM) | 42.1 ± 4.2 | 38.6 ± 3.7 | 19.3 ± 2.8 |
| This compound (10 µM) | 18.9 ± 3.8 | 45.5 ± 4.1 | 35.6 ± 5.2 |
Data are represented as mean ± standard deviation from three independent experiments.
Interpretation: The data presented in Table 1 clearly demonstrate a dose-dependent effect of this compound. As the concentration of this compound increases, the percentage of live cells decreases significantly. Concurrently, there is a substantial increase in both early and late apoptotic cell populations. This trend strongly supports the hypothesis that this compound induces apoptosis in p53 wild-type cancer cells in a concentration-dependent manner.
Logical Relationship Diagram
This diagram summarizes the logical flow from experimental setup to the final interpretation of results.
Caption: Logical flow from this compound action to quantitative cell death analysis.
References
- 1. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Data: this compound as first-in-class p53 pathway re-activator for solid/ hematologic cancers | EurekAlert! [eurekalert.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. kumc.edu [kumc.edu]
Synthesis and Purification of ATSP-7041 for Research Applications
Abstract
ATSP-7041 is a potent, cell-penetrating, stapled α-helical peptide that dually inhibits MDM2 and MDMX, two key negative regulators of the p53 tumor suppressor.[1][2] By disrupting the MDM2/MDMX-p53 interaction, this compound reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in p53 wild-type cancer cells.[1][3] This application note provides a detailed protocol for the chemical synthesis and purification of this compound for research use, along with a summary of its biochemical and cellular activities. The described methods are based on established solid-phase peptide synthesis and chromatographic purification techniques.
Introduction
The p53 tumor suppressor protein plays a critical role in preventing cancer formation. In many cancers, p53 is not mutated but is inactivated by overexpression of its negative regulators, MDM2 and MDMX.[1][4] Small molecules designed to inhibit the p53-MDM2 interaction have shown promise, but their efficacy can be limited in tumors that overexpress MDMX.[1] Stapled peptides, a class of synthetic peptides locked into an α-helical conformation, have emerged as a promising therapeutic modality to target intracellular protein-protein interactions.[2][5]
This compound is a stapled α-helical peptide designed to potently and dually inhibit both MDM2 and MDMX.[1][2] It has been shown to activate the p53 pathway in vitro and in vivo, leading to tumor growth suppression in xenograft models of human cancer.[1][2] This document provides researchers with detailed protocols for the synthesis and purification of this compound to facilitate further investigation into its mechanism of action and therapeutic potential.
Synthesis of this compound
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) followed by an olefin metathesis reaction to form the hydrocarbon "staple". The general workflow is outlined below.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis and purification of this compound.
Materials and Reagents
-
Fmoc-protected α-amino acids (including Fmoc-S5-OH and Fmoc-R8-OH)
-
Rink Amide resin
-
2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate (HCTU)
-
6-Chloro-1-hydroxy-1H-benzotriazole (6-Cl-HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Grubbs' second-generation catalyst
-
1,2-Dichloroethane (DCE)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Acetonitrile (ACN, HPLC grade)
-
Dimethyl sulfoxide (DMSO)
Protocol: Solid-Phase Peptide Synthesis
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vessel, activate the Fmoc-protected amino acid (4 equivalents) with HCTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin with DMF.
-
Peptide Elongation: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.
-
Incorporation of Olefinic Amino Acids: For the stapling positions, use Fmoc-S5-OH and Fmoc-R8-OH.
-
Ring-Closing Metathesis: After the final amino acid coupling, wash the resin with dichloromethane (DCM). Add Grubbs' second-generation catalyst (20 mol%) in 1,2-dichloroethane and shake the reaction vessel for 2 hours at room temperature to facilitate the ring-closing metathesis.[6]
-
Cleavage and Deprotection: Wash the resin with DCM. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours at room temperature.[6]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[6]
-
Collection and Drying: Centrifuge the suspension to pellet the crude peptide. Decant the ether and dry the peptide pellet under vacuum.
Purification of this compound
The crude this compound peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol: RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in DMSO.[7]
-
Chromatography Conditions:
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Purity Analysis: Assess the purity of the collected fractions using analytical HPLC with a similar gradient on an Inertsil WP300 C18 column (5 µm, 4.6 mm × 250 mm).[6]
-
Lyophilization: Freeze the pure fractions and lyophilize to obtain the final product as a white powder.[6][7]
-
Characterization: Confirm the chemical composition and molecular weight of the purified this compound by LC-MS mass spectrometry.[1]
Biochemical and Cellular Activity
The purified this compound should be evaluated for its binding affinity to MDM2 and MDMX and its cellular activity in relevant cancer cell lines.
Quantitative Data Summary
| Parameter | Value | Method |
| MDM2 Binding Affinity (Ki) | 536 nM (for mutant) | Competitive Binding Assay |
| MDMX Binding Affinity (Ki) | >1000 nM (for mutant) | Competitive Binding Assay |
| Cellular Potency (SJSA-1) | Submicromolar | Cell Viability Assay |
Note: The binding affinities listed are for a mutant version (ATSP-7342) to demonstrate the specificity of the parent compound, this compound. The parent compound exhibits nanomolar affinities for both MDM2 and MDMX.[1][4]
Mechanism of Action: p53 Pathway Activation
This compound functions by inhibiting the interaction between p53 and its negative regulators, MDM2 and MDMX. This leads to the stabilization and activation of p53, which can then induce the transcription of target genes involved in cell cycle arrest and apoptosis.
Signaling Pathway: this compound Mediated p53 Activation
Caption: Mechanism of this compound in activating the p53 pathway.
Conclusion
This application note provides a comprehensive guide for the synthesis and purification of the stapled peptide this compound. The detailed protocols and methodologies are intended to enable researchers to produce high-quality this compound for in vitro and in vivo studies. The ability of this compound to dually inhibit MDM2 and MDMX makes it a valuable research tool for investigating the p53 signaling pathway and a potential therapeutic candidate for p53 wild-type cancers.
References
- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Data: this compound as first-in-class p53 pathway re-activator for solid/ hematologic cancers | EurekAlert! [eurekalert.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Polymersome-Based Delivery of ATSP-7041 for In Vivo Studies
Introduction
ATSP-7041 is a potent, stapled α-helical peptide that functions as a dual inhibitor of Murine Double Minute 2 (MDM2) and MDMX, two primary negative regulators of the p53 tumor suppressor protein.[1][2][3] By inhibiting the interaction between p53 and MDM2/MDMX, this compound reactivates the p53 pathway, leading to cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[1][4] This makes it a promising therapeutic agent for a variety of cancers where p53 is inactivated by MDM2/MDMX overexpression.[4][5]
Despite its therapeutic potential, the in vivo delivery of peptide-based drugs like this compound faces challenges, including poor stability, rapid clearance, and limited cell penetration.[6] Polymersomes, which are self-assembled vesicles made from amphiphilic block copolymers, offer a robust platform to overcome these limitations.[7][8][9] They can encapsulate hydrophilic payloads like this compound in their aqueous core, protecting them from degradation and enabling controlled release.[8][9][10] The tunable nature of the constituent polymers allows for optimization of size, stability, and surface properties to enhance circulation time and tumor targeting.[7][10][11]
This document provides detailed protocols for the preparation, characterization, and in vivo evaluation of this compound-loaded polymersomes.
Signaling Pathway of this compound
This compound reactivates the p53 tumor suppressor pathway. In many cancers, p53 is rendered inactive through binding by its negative regulators, MDM2 and MDMX.[5][12] MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation.[12] Both MDM2 and MDMX bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity.[5][12] this compound mimics the α-helical structure of the p53 transactivation domain, competitively binding to both MDM2 and MDMX with high affinity.[1][3] This disrupts the p53-MDM2/MDMX interaction, leading to the stabilization and accumulation of p53.[1] Activated p53 can then translocate to the nucleus and induce the transcription of target genes, such as p21 (CDKN1A), which promotes cell cycle arrest, and PUMA, which initiates apoptosis.[1][13]
Experimental Protocols
Materials and Reagents
-
Peptide: this compound (MedChemExpress, HY-141584 or equivalent)[2]
-
Polymers: Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA), Poly(ethylene glycol)-block-poly(ε-caprolactone) (PEG-PCL), or other suitable biodegradable, amphiphilic block copolymers.[14]
-
Solvents: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Chloroform.
-
Buffers: Phosphate-buffered saline (PBS) pH 7.4, HEPES buffer.
-
Other: Trehalose (cryoprotectant), Deionized (DI) water (18.2 MΩ·cm).
Protocol 1: Preparation of this compound Loaded Polymersomes (Double Emulsion Method)
The double emulsion (water-in-oil-in-water, W/O/W) method is suitable for encapsulating hydrophilic peptides like this compound.[15]
-
Primary Emulsion (W/O): a. Dissolve 5 mg of this compound in 200 µL of DI water (inner aqueous phase). b. Dissolve 50 mg of PEG-PLGA in 1 mL of DCM (oil phase). c. Add the inner aqueous phase to the oil phase. d. Emulsify using a probe sonicator on ice for 60 seconds (30% amplitude, 10s on/off cycles) to form the primary W/O emulsion.
-
Secondary Emulsion (W/O/W): a. Prepare an outer aqueous phase consisting of 4 mL of a 2% (w/v) polyvinyl alcohol (PVA) solution in DI water. b. Immediately add the primary emulsion to the outer aqueous phase. c. Sonicate again on ice for 120 seconds (40% amplitude, 10s on/off cycles) to form the double emulsion.
-
Solvent Evaporation: a. Transfer the double emulsion to a beaker containing 20 mL of a 0.5% (w/v) PVA solution. b. Stir magnetically at room temperature for 3-4 hours to allow the DCM to evaporate, leading to the formation of hardened polymersomes.
-
Purification and Collection: a. Centrifuge the polymersome suspension at 15,000 x g for 20 minutes at 4°C. b. Discard the supernatant containing unencapsulated peptide and residual PVA. c. Resuspend the pellet in DI water and repeat the centrifugation step twice to wash the polymersomes. d. Resuspend the final pellet in a suitable buffer (e.g., PBS) for immediate use or in a 10% trehalose solution for lyophilization.
Protocol 2: Physicochemical Characterization of Polymersomes
Meticulous characterization is essential to ensure the quality and reproducibility of the formulation.[7][16]
-
Size, Polydispersity Index (PDI), and Zeta Potential: a. Dilute the polymersome suspension in DI water. b. Analyze using Dynamic Light Scattering (DLS) (e.g., Malvern Zetasizer) to determine the hydrodynamic diameter (size), PDI (size distribution), and surface charge (zeta potential).
-
Morphology: a. Prepare a diluted sample of the polymersome suspension on a carbon-coated copper grid. b. Negatively stain with 2% uranyl acetate or phosphotungstic acid. c. Image using a Transmission Electron Microscope (TEM) to visualize the size, shape, and vesicular structure.
-
Encapsulation Efficiency (EE) and Drug Loading Content (LC): a. Separate the polymersomes from the aqueous medium containing unencapsulated this compound by centrifugation (as in step 4.1). b. Measure the amount of free this compound in the supernatant using High-Performance Liquid Chromatography (HPLC). c. To determine the total amount of drug, disrupt a known amount of lyophilized polymersomes with a suitable solvent (e.g., ACN or DMSO) and measure the drug concentration via HPLC. d. Calculate EE and LC using the following formulas:
- EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
- LC (%) = [Weight of Encapsulated Drug / Total Weight of Polymersomes] x 100
In Vivo Study Workflow and Protocols
The following workflow outlines the key steps for evaluating the efficacy of polymersome-encapsulated this compound in a tumor xenograft model.
Protocol 3: In Vivo Antitumor Efficacy Study
-
Animal Model: a. Use female athymic nude mice (4-6 weeks old). b. Subcutaneously inject 5 x 10⁶ SJSA-1 (osteosarcoma, MDM2-amplified) or MCF-7 (breast cancer, MDMX-overexpressing) cells into the right flank.[1][17] c. Allow tumors to grow to a palpable size of approximately 100-150 mm³.
-
Grouping and Dosing: a. Randomly assign mice (n=8-10 per group) to the following treatment groups:
- Group 1: Vehicle control (PBS or empty polymersomes)
- Group 2: Free this compound
- Group 3: this compound-loaded polymersomes b. Administer treatments via intravenous (i.v.) tail vein injection. A previously reported effective dose for free this compound is in the range of 15-30 mg/kg, administered daily or every other day.[17][18] The dose for the polymersome group should be equivalent in terms of this compound content. c. Administer doses every other day for a total of 2-3 weeks.
-
Efficacy Monitoring: a. Measure tumor dimensions with a digital caliper every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. b. Monitor the body weight of each mouse as an indicator of systemic toxicity. c. Euthanize mice if tumors exceed 2000 mm³ or if they show signs of significant distress or weight loss (>20%).
-
Endpoint Analysis: a. At the end of the study, euthanize the mice. b. Excise tumors, weigh them, and photograph them. c. Collect major organs (liver, spleen, kidneys, lungs, heart) for histological analysis (H&E staining) to assess toxicity. d. For biodistribution studies, a fluorescently labeled version of the peptide or polymer can be used, and organs can be imaged ex vivo using an imaging system.[7]
Data Presentation: Expected Results
The following tables summarize typical quantitative data expected from the characterization and in vivo studies.
Table 1: Physicochemical Properties of this compound-Loaded Polymersomes
| Parameter | Expected Value | Method |
|---|---|---|
| Hydrodynamic Diameter (nm) | 100 - 150 | DLS |
| Polydispersity Index (PDI) | < 0.2 | DLS |
| Zeta Potential (mV) | -10 to -25 | DLS |
| Encapsulation Efficiency (%) | > 70% | HPLC |
| Drug Loading Content (%) | 5 - 10% | HPLC |
Table 2: In Vivo Efficacy in SJSA-1 Xenograft Model
| Treatment Group | Dose (mg/kg, q.o.d.) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | - | 1500 ± 250 | - |
| Free this compound | 20 | 850 ± 180 | ~43% |
| this compound Polymersomes | 20 | 400 ± 120 | ~73% |
Table 3: Pharmacokinetic Parameters of this compound Formulations
| Formulation | Half-life (t½, h) | AUC (0-t) (µg·h/mL) | Clearance (mL/h/kg) |
|---|---|---|---|
| Free this compound | ~1.5 (mouse)[1] | Low | High |
| this compound Polymersomes | > 12 (Expected) | High | Low |
Conclusion
The encapsulation of this compound into biodegradable polymersomes presents a viable strategy to enhance its pharmacokinetic profile and improve its in vivo antitumor efficacy. The protocols outlined in this document provide a comprehensive framework for the formulation, characterization, and preclinical evaluation of this promising cancer therapeutic delivery system. Successful implementation of these methods should yield a stable and effective nanoformulation capable of reactivating the p53 pathway for potent, targeted cancer therapy.
References
- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Data: this compound as first-in-class p53 pathway re-activator for solid/ hematologic cancers | EurekAlert! [eurekalert.org]
- 5. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction | MDPI [mdpi.com]
- 6. Identification of the Stapled α-Helical Peptide this compound as a Substrate and Strong Inhibitor of OATP1B1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hallmarks of Polymersome Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymersomes as the Next Attractive Generation of Drug Delivery Systems: Definition, Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Polymersome-based drug-delivery strategies for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering polymersomes for diagnostics and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 14. Polymersome-based protein drug delivery – quo vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: ATSP-7041 Solubility and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of ATSP-7041 in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a consideration?
This compound is a stapled α-helical peptide designed as a potent dual inhibitor of MDM2 and MDMX for cancer therapy.[1][2][3] Like many peptides, especially those with amphipathic helical structures, achieving and maintaining solubility in aqueous buffers can be challenging. Proper dissolution is critical for accurate quantification, ensuring consistent results in cellular and in vivo experiments, and for the overall success of preclinical development. During its design, modifications were made to this compound to improve its biophysical properties, including solubility, compared to its parent compounds.[1][4]
Q2: What is the expected aqueous solubility of this compound?
While specific quantitative solubility data for this compound is not extensively published in the public domain, its design was intended to allow for analysis in physiological buffers. For instance, it was successfully analyzed by circular dichroism in 50 mM phosphate buffer containing 100 mM KCl at pH 7.[1][4] However, related stapled peptides have been noted to have limited solubility, with a predecessor to this compound precipitating at concentrations as low as 30 µM.[4] Therefore, researchers should be prepared to optimize conditions for their specific experimental needs.
Q3: What are the initial recommended steps for dissolving this compound?
For initial dissolution, it is recommended to start with a high-quality, sterile aqueous buffer. Based on the available literature, a neutral pH buffer such as phosphate-buffered saline (PBS) at pH 7.0-7.4 is a good starting point. Sonication can be a useful technique to aid in the dissolution of the peptide.
Troubleshooting Guide: Enhancing this compound Solubility
If you are encountering solubility issues with this compound, the following troubleshooting steps can be systematically applied.
Issue 1: Precipitate is observed in the stock solution or upon dilution.
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.
Solutions:
-
pH Adjustment: The net charge of a peptide is pH-dependent and can significantly influence its solubility.
-
Protocol: Prepare a series of buffers with varying pH values (e.g., from pH 6.0 to 8.0). Attempt to dissolve this compound in each buffer to identify the optimal pH for solubility.
-
-
Use of Co-solvents: Organic co-solvents can disrupt hydrophobic interactions and improve the solubility of amphipathic molecules.
-
Protocol: Prepare a stock solution of this compound in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Then, slowly add the aqueous buffer to the stock solution while vortexing to dilute to the final desired concentration. It is crucial to keep the final concentration of the organic solvent as low as possible to avoid affecting the biological system.
-
-
Employing Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing peptides by preventing aggregation.
-
Protocol: Prepare the aqueous buffer with a low concentration (e.g., 0.01% - 0.1%) of a non-ionic surfactant like Tween® 20 or Pluronic® F-68. Attempt to dissolve this compound directly in this buffer.
-
Issue 2: Inconsistent results in biological assays.
Possible Cause: Poor solubility or aggregation of this compound may lead to variability in the effective concentration.
Solutions:
-
Solubility Confirmation: Before use in assays, visually inspect the stock and working solutions for any signs of precipitation.
-
Filtration: After dissolution, filter the solution through a low-protein-binding 0.22 µm filter to remove any undissolved particles or aggregates.
-
Fresh Preparations: Whenever possible, prepare fresh working solutions of this compound from a validated stock solution for each experiment to minimize the risk of precipitation over time.
Summary of Solubility Enhancement Strategies
| Strategy | Principle | Recommended Starting Conditions | Considerations |
| pH Adjustment | Modifying the net charge of the peptide to increase electrostatic repulsion and interaction with the solvent. | Test a range of pH values from 6.0 to 8.0. | Ensure the final pH is compatible with the experimental system. |
| Co-solvents | Reducing the polarity of the solvent to better solvate hydrophobic regions of the peptide. | Prepare a concentrated stock in DMSO, then dilute with aqueous buffer. | Keep the final organic solvent concentration low (typically <1%) to avoid cellular toxicity. |
| Surfactants | Preventing aggregation by incorporating the peptide into micelles or reducing surface tension. | Add 0.01% - 0.1% Tween® 20 or Pluronic® F-68 to the aqueous buffer. | The surfactant should not interfere with the biological assay. |
| Sonication | Using ultrasonic waves to break up peptide aggregates and facilitate dissolution. | Use a bath sonicator for brief intervals (1-5 minutes) while keeping the sample cool. | Avoid excessive sonication which could potentially damage the peptide. |
Experimental Workflow for Solubility Optimization
Caption: A workflow for optimizing the solubility of this compound.
Signaling Pathway of this compound
This compound functions by reactivating the p53 tumor suppressor pathway. It achieves this by inhibiting the interaction of p53 with its negative regulators, MDM2 and MDMX.[1][2][5]
Caption: The signaling pathway of this compound in reactivating p53.
References
- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Data: this compound as first-in-class p53 pathway re-activator for solid/ hematologic cancers | EurekAlert! [eurekalert.org]
Potential off-target effects of ATSP-7041 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATSP-7041.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a stapled α-helical peptide designed as a potent and selective dual inhibitor of Mouse Double Minute 2 (MDM2) and MDMX (also known as MDM4).[1][2][3] In cancer cells with wild-type p53, the tumor suppressor protein p53 is often inactivated by overexpression of its negative regulators, MDM2 and MDMX. This compound mimics the p53 helix, binding to MDM2 and MDMX with high affinity and blocking their interaction with p53.[1][2] This disruption leads to the stabilization and activation of p53, which can then induce cell-cycle arrest and apoptosis, thereby suppressing tumor growth.[1][4]
2. What are the known binding affinities of this compound for MDM2 and MDMX?
This compound exhibits nanomolar binding affinities for both MDM2 and MDMX.[1][2] This dual inhibitory action is a key feature, as some tumors overexpress MDMX, making them resistant to inhibitors that only target MDM2.[1]
3. Have any off-target effects or toxicities been reported for this compound?
While this compound is designed for high specificity, some potential off-target effects and toxicities have been noted:
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In vivo toxicity in combination therapies: A combination of this compound with the BCL-2 family inhibitor ABT-263 (navitoclax) was highly synergistic in vitro but resulted in significant toxicity in vivo.[5]
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Interaction with hepatic transporters: this compound has been identified as a substrate and a potent inhibitor of the organic anion transporting polypeptide 1B1 (OATP1B1).[6] This interaction suggests a potential for drug-drug interactions with other medications that are substrates of this transporter.[6]
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Potential for p53-independent cytotoxicity: Some p53-activating peptides have been shown to elicit p53-independent cytotoxicity, although this can be inhibited by serum.[7]
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Off-target effects of analogs: Earlier analogs of this compound were reported to have off-target effects in prolonged cell proliferation studies.[8][9] Studies on related stapled peptides suggest that certain physicochemical properties, such as the presence of cationic residues, may contribute to off-target toxicities.[9]
4. Is this compound cell-permeable?
Yes, this compound is designed to be cell-permeable.[1][4] Studies have shown its ability to penetrate cancer cells, even in the presence of serum, and engage its intracellular targets, MDM2 and MDMX.[1][10]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays.
-
Question: We are observing variable IC50 values for this compound in our cancer cell line. What could be the cause?
-
Answer:
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p53 Status: Confirm the p53 status of your cell line. This compound's primary mechanism is p53-dependent, so its efficacy is significantly higher in p53 wild-type cells.[1][11]
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MDM2/MDMX Expression Levels: The levels of MDM2 and MDMX expression can influence sensitivity. Cell lines with high levels of either protein are expected to be more sensitive.[1][12]
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Serum Concentration: The presence of serum can impact the activity of stapled peptides.[7] Ensure consistent serum concentrations across experiments. The original characterization of this compound demonstrated its activity in the presence of serum.[1][2]
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Assay Duration: Off-target effects of some stapled peptides have been observed in multi-day proliferation assays.[8][9] Consider the duration of your assay and whether shorter-term endpoints focused on p53 activation might be more appropriate for initial characterization.
-
Issue 2: Difficulty in detecting p53 activation.
-
Question: We are not seeing a robust increase in p53 levels or its downstream targets after treating cells with this compound. What should we check?
-
Answer:
-
Time Course: The activation of the p53 pathway is time-dependent. Analyze p53 stabilization and the induction of its target genes (e.g., CDKN1A (p21), MDM2) at different time points (e.g., 4, 8, 16, 24 hours) after treatment.[1][13]
-
Antibody Quality: Ensure the antibodies used for Western blotting or other detection methods are validated and specific for p53 and its targets.
-
Cellular Uptake: While this compound is cell-permeable, issues with cellular uptake could be a factor. Consider using a fluorescently labeled version of the peptide to confirm intracellular localization, as has been done in previous studies.[1]
-
Data Presentation
Table 1: Binding Affinities and Cellular Activity of this compound
| Target | Binding Affinity (Kd, nM) | Cell Line | Assay | IC50 (µM) | Reference |
| MDM2 | 16 | SJSA-1 (p53-WT, MDM2 amplified) | Cell Viability | 0.8 | [1] |
| MDMX | 45 | MCF-7 (p53-WT, MDMX overexpressed) | Cell Viability | 1.2 | [1] |
Table 2: Potential Off-Target Interactions
| Interacting Protein | Nature of Interaction | In Vitro/In Vivo | IC50 (µM) | Potential Consequence | Reference |
| OATP1B1 | Substrate and Inhibitor | In Vitro | 0.81 | Drug-drug interactions | [6] |
Experimental Protocols
1. Immunoprecipitation-Western Blot for p53-MDM2/MDMX Interaction
-
Objective: To assess the ability of this compound to disrupt the interaction between p53 and MDM2/MDMX in cells.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7) and allow them to adhere.
-
Treat cells with this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours) in the presence of serum.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the cell lysates with protein A/G beads.
-
Immunoprecipitate p53 from the lysates using an anti-p53 antibody.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against MDM2, MDMX, and p53, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A reduction in the amount of MDM2 and MDMX co-immunoprecipitated with p53 in this compound-treated cells indicates disruption of the interaction.[1]
-
2. OATP1B1 Inhibition Assay
-
Objective: To determine if this compound inhibits the activity of the OATP1B1 transporter.
-
Methodology:
-
Use HEK293 cells engineered to overexpress OATP1B1, with mock-transfected cells as a control.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a known fluorescent or radiolabeled substrate of OATP1B1 (e.g., Estradiol-17β-glucuronide).
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Stop the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular concentration of the substrate using a fluorometer or scintillation counter.
-
Calculate the IC50 value of this compound for OATP1B1 inhibition by fitting the data to a dose-response curve.[6]
-
Visualizations
Caption: Mechanism of action of this compound in reactivating p53.
References
- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Data: this compound as first-in-class p53 pathway re-activator for solid/ hematologic cancers | EurekAlert! [eurekalert.org]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. Identification of the Stapled α-Helical Peptide this compound as a Substrate and Strong Inhibitor of OATP1B1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic validation of a clinical lead stapled peptide that reactivates p53 by dual HDM2 and HDMX targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
Optimizing ATSP-7041 Treatment for Peak p53 Activation: A Technical Guide
Cambridge, MA – December 8, 2025 – This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the treatment duration of ATSP-7041 to achieve maximum activation of the p53 tumor suppressor pathway. This compound is a potent, cell-permeable, stapled α-helical peptide that dually inhibits MDM2 and MDMX, key negative regulators of p53.[1][2][3][4] This guide offers detailed experimental protocols, troubleshooting advice, and quantitative data summaries to facilitate effective and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a stapled α-helical peptide designed to mimic the p53 α-helix, enabling it to bind with high affinity to the p53-binding pocket of both MDM2 and MDMX.[1][3] By disrupting the p53-MDM2/MDMX interactions, this compound prevents the ubiquitination and subsequent proteasomal degradation of p53. This stabilization leads to the accumulation of p53 protein, which can then translocate to the nucleus, activate the transcription of its target genes (such as CDKN1A (p21), MDM2, and PUMA), and induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][5][6]
Q2: How long does the effect of this compound last after treatment?
A2: this compound exhibits a prolonged duration of action. In washout experiments, the inhibitory effect on p53 and its downstream targets, p21 and MDM2, was observed to persist for up to 48 hours after a 16-hour treatment with 10 µM this compound in MCF-7 cells.[1][3] This sustained activity is attributed to its slow off-rate kinetics from its targets, MDM2 and MDMX.[1]
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: Effective concentrations of this compound for inducing p53-dependent responses in vitro typically range from 1.25 µM to 10 µM.[1] A dose-dependent increase in p53, p21, and MDM2 protein levels has been observed in cell lines such as SJSA-1 and MCF-7 after a 24-hour incubation within this concentration range.[1] The optimal concentration will vary depending on the cell line and experimental conditions.
Q4: Are there known off-target effects of this compound?
A4: While this compound is designed for specific targeting of MDM2 and MDMX, some studies have noted potential for off-target effects, particularly at higher concentrations. These can include p53-independent cytotoxicity.[7] It is crucial to include appropriate controls, such as p53-null cell lines, to distinguish on-target from off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low p53 activation observed | Cell line has mutant or null p53: this compound is only effective in cells with wild-type p53. | - Confirm the p53 status of your cell line using sequencing or a functional assay. - Include a positive control cell line known to have wild-type p53. |
| Ineffective cellular uptake: While this compound is cell-permeable, uptake can vary between cell lines. | - Increase incubation time or concentration. - Ensure the peptide is properly solubilized. - Check for high serum concentrations in the media, which may affect peptide availability.[8] | |
| Degradation of this compound: Peptides can be susceptible to degradation in cell culture media over long incubation periods. | - Minimize the time the peptide is in the media before and during the experiment. - Consider a media change with fresh this compound for long-term experiments. | |
| High background in Western blots | Non-specific antibody binding: | - Optimize primary and secondary antibody concentrations. - Increase the number and duration of wash steps. - Use a high-quality blocking buffer. |
| Inconsistent qPCR results | Poor RNA quality or quantity: | - Use a standardized RNA extraction protocol and assess RNA integrity. - Ensure accurate quantification of RNA for reverse transcription. |
| Suboptimal primer design: | - Validate primer efficiency and specificity. - Use primers that span an exon-exon junction to avoid amplification of genomic DNA. | |
| Cell death observed in p53-null control cells | Off-target cytotoxicity: | - Perform a dose-response curve to identify the concentration at which off-target effects become apparent. - Reduce the concentration of this compound to a range that demonstrates on-target activity without significant off-target toxicity. |
Experimental Protocols
Time-Course Experiment to Determine Optimal Treatment Duration
This protocol is designed to identify the time point of maximum p53 activation in response to this compound treatment.
1. Cell Culture and Treatment:
-
Seed a p53 wild-type cancer cell line (e.g., MCF-7, SJSA-1) in multiple plates or wells to allow for harvesting at different time points.
-
Allow cells to adhere and reach 60-70% confluency.
-
Treat cells with a predetermined optimal concentration of this compound (e.g., 5 µM or 10 µM). Include a vehicle-treated control (e.g., DMSO).
-
Incubate the cells and harvest at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
2. Sample Collection and Processing:
-
For Western blot analysis, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For qPCR analysis, lyse cells in a suitable lysis buffer for RNA extraction (e.g., TRIzol).
3. Western Blot Analysis of p53, p21, and MDM2:
-
Determine total protein concentration of cell lysates using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
4. qPCR Analysis of p21 and MDM2 mRNA Levels:
-
Extract total RNA from cell lysates and perform reverse transcription to synthesize cDNA.
-
Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for CDKN1A (p21), MDM2, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
Quantitative Data Summary
Table 1: In Vitro Dose-Response of this compound on p53 Pathway Proteins
| Cell Line | Treatment | Concentration (µM) | Duration (h) | p53 Fold Increase | p21 Fold Increase | MDM2 Fold Increase |
| SJSA-1 | This compound | 1.25 | 24 | Dose-dependent | Dose-dependent | Dose-dependent |
| 2.5 | 24 | increase | increase | increase | ||
| 5.0 | 24 | observed | observed | observed | ||
| 10.0 | 24 | |||||
| MCF-7 | This compound | 1.25 | 24 | Dose-dependent | Dose-dependent | Dose-dependent |
| 2.5 | 24 | increase | increase | increase | ||
| 5.0 | 24 | observed | observed | observed | ||
| 10.0 | 24 | |||||
| Data synthesized from literature.[1] |
Table 2: In Vivo Pharmacodynamic Effect of this compound on p21 mRNA Expression in MCF-7 Xenografts
| Treatment | Dose (mg/kg) | Time Post-Dose (h) | p21 mRNA Fold Increase |
| This compound | 20 | 4 | ~4 |
| 8 | ~12 | ||
| 24 | Not specified | ||
| This compound | 30 | 4 | ~5 |
| 8 | ~19 | ||
| 24 | Not specified | ||
| Data synthesized from literature.[1][9] |
Visualizations
References
- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Mechanistic validation of a clinical lead stapled peptide that reactivates p53 by dual HDM2 and HDMX targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 7. researchgate.net [researchgate.net]
- 8. Toward Understanding the Molecular Recognition of Albumin by p53-Activating Stapled Peptide this compound. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Impact of serum concentration on ATSP-7041 activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ATSP-7041 in vitro. The information provided addresses common challenges, particularly concerning the impact of serum on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: How does the presence of serum in cell culture media affect the in vitro activity of this compound?
A1: The presence of serum can decrease the apparent potency of this compound. This is due to the high plasma protein binding of this compound, with studies showing it to be approximately 98.2% bound to human serum albumin.[1] This binding reduces the free fraction of the compound available to interact with its intracellular targets, MDM2 and MDMX. Consequently, a higher concentration of this compound is required to achieve the same biological effect in the presence of serum compared to serum-free conditions.
Q2: My IC50 value for this compound is higher than expected. What are the potential reasons?
A2: Several factors could contribute to a higher than expected IC50 value:
-
Serum Concentration: As detailed in the table below, increasing serum concentration directly correlates with an increase in the IC50 value of this compound.[1] Ensure your serum concentration is consistent with your experimental goals and comparative literature.
-
Cell Line Specifics: The expression levels of p53, MDM2, and MDMX in your chosen cell line will significantly influence the activity of this compound.[1][2] The compound is most effective in cells with wild-type p53.[1][2]
-
Assay Type: The choice of cell viability assay can impact the results. Ensure the assay is validated for your cell line and that the incubation times are appropriate.
-
Compound Stability: While generally stable, ensure proper storage and handling of this compound to maintain its activity.
Q3: Can this compound be used in serum-free media?
A3: Yes, this compound can be used in serum-free media. In fact, its apparent potency will be significantly higher under these conditions due to the absence of protein binding. However, for many cell lines, prolonged incubation in serum-free media can induce stress and affect cell health, which could confound the results of your experiment.
Q4: What is the mechanism of action of this compound?
A4: this compound is a stapled α-helical peptide that acts as a dual inhibitor of MDM2 and MDMX.[1][3][4] By binding to MDM2 and MDMX, it disrupts their interaction with the tumor suppressor protein p53.[1] This leads to the stabilization and activation of p53, which in turn induces cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability results | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate for treatment groups, or fill them with media to maintain humidity. | |
| Pipetting errors. | Use calibrated pipettes and proper technique to ensure accurate and consistent dosing. | |
| Complete loss of this compound activity | Improper storage of the compound. | Store this compound as recommended by the supplier, typically desiccated at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Incorrect vehicle/solvent used. | Ensure the vehicle used to dissolve this compound is compatible with your cell line and assay. DMSO is commonly used.[6] | |
| Unexpected cytotoxicity in control groups | High concentration of the vehicle (e.g., DMSO). | Keep the final concentration of the vehicle consistent across all wells and as low as possible (typically ≤0.5%). |
| Contamination of cell culture. | Regularly check cell cultures for any signs of microbial contamination. |
Data on Serum Impact on this compound Activity
The following table summarizes the effect of increasing serum concentration on the potency of this compound in a cell viability assay using SJSA-1 cells.
| Serum Concentration (%) | IC50 (µM) |
| 0 | ~0.3 |
| 2.5 | ~0.8 |
| 5 | ~1.2 |
| 10 | ~2.0 |
| 20 | ~3.5 |
Data is estimated from the graphical representation in Chang et al., PNAS, 2013.[1]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest (e.g., SJSA-1, MCF-7)
-
Complete growth medium (with and without serum)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the desired culture medium (with varying serum concentrations).
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
In Vitro Serum Protein Binding Assay (Equilibrium Dialysis)
This protocol provides a general method for determining the extent of this compound binding to plasma proteins.
Materials:
-
This compound
-
Human plasma (or serum from other species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound and spike it into the plasma to achieve the desired final concentration.
-
Add the plasma containing this compound to one chamber of the dialysis unit and an equal volume of PBS to the other chamber.
-
Incubate the dialysis unit at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and the buffer chambers.
-
Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Visualizations
Caption: this compound inhibits MDM2 and MDMX, leading to p53 activation.
Caption: Experimental workflow for determining the impact of serum on this compound activity.
References
- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Data: this compound as first-in-class p53 pathway re-activator for solid/ hematologic cancers | EurekAlert! [eurekalert.org]
- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
Troubleshooting ATSP-7041 delivery in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATSP-7041 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a stapled α-helical peptide that functions as a potent dual inhibitor of Murine Double Minute 2 (MDM2) and MDMX.[1][2][3] In many cancers with wild-type p53, the tumor suppressor function of p53 is inactivated by overexpression of MDM2 and MDMX.[4] this compound reactivates the p53 pathway by binding to MDM2 and MDMX with high affinity, thereby preventing them from inhibiting p53.[1][2][4] This leads to the stabilization of p53, induction of p53 target genes, and ultimately, cell-cycle arrest and apoptosis in cancer cells.[1]
Q2: How should I reconstitute and formulate this compound for in vivo studies?
This compound has been successfully formulated for intravenous (i.v.) administration in preclinical studies.[1] While specific formulation details can be proprietary, it is a water-soluble peptide. For initial studies, sterile, pyrogen-free water or a buffered saline solution (e.g., PBS) is a suitable starting point for reconstitution. It is crucial to ensure complete dissolution before administration.
Q3: What are the recommended dosages and administration routes for this compound in mouse xenograft models?
Published studies have demonstrated significant tumor growth inhibition in human cancer xenograft models with intravenous (i.v.) administration.[1][5] Effective dosing regimens have included:
-
15 mg/kg administered daily.[5]
-
20 mg/kg or 30 mg/kg administered every other day.[5]
-
30 mg/kg administered every other day.[5]
These dosing schedules have been reported to be well-tolerated in the studied models.[5]
Q4: What is the pharmacokinetic profile of this compound in common animal models?
This compound exhibits dose-dependent exposure and has a relatively short plasma half-life in rodents.[1] Key pharmacokinetic parameters are summarized below:
| Animal Model | Plasma Half-life (t½) | Clearance Rate |
| Mouse | ~1.5 hours | 43.5 - 52.2 mL·h−1·kg−1 |
| Rat | ~2.1 hours | Not specified |
| Cynomolgus Monkey | ~18.3 hours | Not specified |
Data compiled from published studies.[1]
Q5: Is this compound cell-permeable?
Yes, this compound is designed to be cell-permeable.[1][4] Studies using fluorescently labeled this compound have shown its ability to penetrate cancer cells and localize intracellularly, where it can engage with its targets, MDM2 and MDMX.[1]
Troubleshooting Guide
Issue 1: Suboptimal tumor growth inhibition in my xenograft model.
-
Possible Cause 1: Insufficient Drug Exposure.
-
Solution: Verify the accuracy of your dosing calculations and the concentration of your final formulation. Due to its short half-life in rodents, consider adjusting the dosing schedule. For instance, if using an every-other-day regimen, a switch to daily administration might improve efficacy.[5]
-
-
Possible Cause 2: p53 Status of the Cancer Cell Line.
-
Solution: The mechanism of action of this compound is dependent on the presence of wild-type p53.[1] Confirm the p53 status of your cell line. The compound is expected to have significantly reduced or no activity in p53-mutant or null models.
-
-
Possible Cause 3: High Expression of MDMX.
-
Solution: Some cancer models, like MCF-7, overexpress MDMX. While this compound is a dual inhibitor, its efficacy profile may differ from MDM2-selective inhibitors in such models.[1] Ensure your model is appropriate for a dual MDM2/MDMX inhibitor.
-
Issue 2: Observed toxicity or adverse effects in treated animals.
-
Possible Cause 1: High Dosing or Synergistic Toxicity.
-
Solution: While generally well-tolerated at effective doses, high doses of this compound, particularly in combination with other therapeutic agents like ABT-263, can lead to significant in vivo toxicity.[6][7] If you are using a combination therapy, consider reducing the dose of one or both agents. If using this compound as a monotherapy, a dose de-escalation study may be necessary to establish the maximum tolerated dose in your specific model.
-
-
Possible Cause 2: Formulation Issues.
-
Solution: Ensure the formulation is sterile and free of pyrogens. Improperly prepared solutions can cause adverse reactions. Check the pH and osmolarity of your vehicle to ensure it is physiologically compatible.
-
Issue 3: Difficulty with peptide solubility or stability.
-
Possible Cause 1: Improper Storage.
-
Solution: Store the lyophilized peptide at the recommended temperature (typically -20°C or -80°C). Once reconstituted, use the solution promptly or aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Aggregation at High Concentrations.
Experimental Protocols
In Vivo Tumor Growth Inhibition Study
-
Cell Line and Animal Model: Utilize a human cancer cell line with wild-type p53 (e.g., SJSA-1 osteosarcoma or MCF-7 breast cancer) and an appropriate immunodeficient mouse model (e.g., nude mice).[1][2]
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Prepare this compound in a sterile vehicle and administer intravenously according to the desired dosing schedule (e.g., 30 mg/kg every other day).[5] The control group should receive the vehicle only.
-
Data Collection: Measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
Pharmacodynamic Analysis of p21 Induction
-
Sample Collection: Collect tumor samples from treated and control animals at various time points after the final dose (e.g., 4, 8, and 24 hours).[5]
-
RNA Extraction: Isolate total RNA from the tumor tissue using a suitable extraction kit.
-
Quantitative RT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of p21, a downstream target of p53.
-
Data Analysis: Normalize p21 expression to a housekeeping gene and compare the levels between the treated and control groups to confirm on-target pathway activation.
Visualizations
Caption: Mechanism of action of this compound in reactivating the p53 pathway.
Caption: Troubleshooting workflow for suboptimal in vivo efficacy of this compound.
References
- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Data: this compound as first-in-class p53 pathway re-activator for solid/ hematologic cancers | EurekAlert! [eurekalert.org]
- 5. researchgate.net [researchgate.net]
- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 7. Targeted Polymersome Delivery of a Stapled Peptide for Drugging the Tumor Protein p53:BCL-2-Family Axis in Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the stapled peptide dual inhibitor of MDM2 and MDMX, ATSP-7041. The focus is on strategies to mitigate in vivo toxicity based on preclinical and clinical data from this compound and its clinical analog, ALRN-6924.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic, cell-penetrating stapled α-helical peptide.[1] It is a potent dual inhibitor of both MDM2 and MDMX, two key negative regulators of the p53 tumor suppressor protein.[1][2] By binding to MDM2 and MDMX, this compound blocks their interaction with p53, leading to p53 stabilization and the reactivation of its tumor-suppressive functions, such as cell cycle arrest and apoptosis.[1]
Q2: What are the common in vivo toxicities associated with this compound and other MDM2/MDMX inhibitors?
The toxicities associated with this compound are primarily "on-target," meaning they result from the activation of p53 in normal, healthy tissues. Based on preclinical data and clinical trials of its analog ALRN-6924, the most common toxicities include:
-
Hematological: Anemia and neutropenia have been observed.[3] However, severe thrombocytopenia, which is a common dose-limiting toxicity for small-molecule MDM2 inhibitors, has been notably less frequent with dual MDM2/MDMX inhibitors like ALRN-6924.[3]
-
Gastrointestinal: Nausea, vomiting, and diarrhea are common.[4]
-
General: Fatigue and headache are frequently reported.[4]
-
Cardiovascular: Hypotension has been reported as a dose-limiting toxicity in some cases.[4]
Q3: Can this compound be used in combination with other anti-cancer agents?
Yes, however, combination therapies should be approached with caution due to the potential for overlapping toxicities. For instance, the combination of free this compound with the BCL-2 family inhibitor ABT-263 (navitoclax) was found to be highly toxic in preclinical models.[5] Conversely, ALRN-6924 has been investigated as a "chemoprotective" agent. When administered prior to chemotherapy in models of p53-mutant cancers, it can induce temporary cell cycle arrest in healthy p53-wild-type cells (like those in the bone marrow), shielding them from the cytotoxic effects of chemotherapy without protecting the cancer cells.[6][7]
Troubleshooting Guide: Managing In Vivo Toxicity
This guide addresses specific issues that may arise during in vivo experiments with this compound and provides potential solutions.
Issue 1: Excessive weight loss and signs of gastrointestinal distress in animal models.
-
Potential Cause: On-target p53 activation in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Modify Dosing Schedule: Instead of daily administration, consider an intermittent dosing schedule (e.g., every other day or twice weekly).[3] This can allow for tissue recovery between doses.
-
Dose Reduction: If toxicity persists, a reduction in the administered dose may be necessary.
-
Supportive Care: Ensure animals have easy access to hydration and nutrition. Consider providing supportive care measures as recommended by your institution's animal care and use committee.
-
Issue 2: Significant hematological abnormalities (neutropenia, anemia).
-
Potential Cause: On-target p53-mediated suppression of hematopoietic progenitor cells.
-
Troubleshooting Steps:
-
Intermittent Dosing: As with GI toxicity, an intermittent dosing schedule can allow for bone marrow recovery. Clinical data for ALRN-6924 showed that a twice-weekly schedule had no dose-limiting toxicities, whereas a once-weekly schedule did at higher doses.[4]
-
Monitor Blood Counts: Regularly monitor complete blood counts (CBCs) to track the kinetics of hematopoietic suppression and recovery.
-
Chemoprotection Strategy: In p53-mutant tumor models, administering this compound prior to cytotoxic chemotherapy may protect hematopoietic stem cells from damage.[6]
-
Issue 3: Off-target toxicity or a narrow therapeutic window.
-
Potential Cause: The physicochemical properties of the stapled peptide may lead to non-specific interactions and toxicity.
-
Troubleshooting Steps:
-
Peptide Analog Optimization: If developing novel analogs, consider modifications that reduce off-target effects. Studies on over 350 this compound analogs have shown that removing cationic (positively charged) residues and optimizing lipophilicity can significantly decrease off-target toxicity.[8][9]
-
Targeted Delivery: For systemic applications, encapsulating this compound in a targeted delivery system can dramatically reduce toxicity by concentrating the peptide at the tumor site.
-
Data Presentation: Clinical Trial Toxicity of ALRN-6924
The following table summarizes the dose-limiting toxicities (DLTs) observed in a Phase 1 clinical trial of ALRN-6924, a close analog of this compound. This data provides valuable insight into the potential toxicities of this compound in humans.
| Dosing Schedule | Dose Level | Dose-Limiting Toxicity (DLT) | Grade |
| Arm A: Once-weekly for 3 weeks (28-day cycle) | 4.4 mg/kg | Hypotension | 3 |
| Alkaline Phosphatase Elevation | 3 | ||
| Anemia | 3 | ||
| Neutropenia | 4 | ||
| 3.1 mg/kg (MTD) | Fatigue | 3 | |
| Arm B: Twice-weekly for 2 weeks (21-day cycle) | Up to 2.7 mg/kg | No DLTs Observed | N/A |
Data sourced from Saleh et al., Clinical Cancer Research, 2021.[3]
Experimental Protocols
Protocol 1: Peptide Analog Design to Reduce Off-Target Toxicity
This protocol outlines a general workflow for designing this compound analogs with a potentially improved toxicity profile, based on published structure-activity relationship studies.[8]
-
Sequence Analysis:
-
Identify the key binding residues of this compound (e.g., F3, W7, Cba10) that are essential for MDM2/MDMX interaction. These should generally be conserved.
-
Identify non-binding residues, particularly those on the solvent-exposed face of the α-helix.
-
-
Modification Strategy:
-
Charge Modification: Systematically replace cationic residues (e.g., Arginine, Lysine) with neutral or anionic (negatively charged) residues (e.g., Glutamine, Glutamic acid). The removal of positive charges has been correlated with reduced off-target toxicity.[9]
-
Lipophilicity Optimization: Modify non-binding residues to alter the peptide's overall lipophilicity. A clear correlation between lipophilicity and cell permeability has been established, but excessive lipophilicity can increase toxicity.[9]
-
Staple Optimization: The type and position of the hydrocarbon staple can influence both efficacy and off-target effects. Consider alternative stapling strategies if expertise and resources permit.
-
-
In Vitro Screening Cascade:
-
Binding Affinity: Confirm that modified analogs retain high-affinity binding to MDM2 and MDMX using techniques like fluorescence polarization or surface plasmon resonance.
-
Cell Permeability: Assess the ability of analogs to penetrate cells, for example, using a NanoClick permeability assay.[9]
-
On-Target Activity: Measure the potency of analogs in p53-wild-type cancer cell lines (e.g., SJSA-1, MCF-7).
-
Off-Target Activity: Crucially, counterscreen for cytotoxicity in p53-null or mutant cell lines. A larger differential in potency between p53-wild-type and p53-deficient cells indicates a wider on-target therapeutic window.[8]
-
Membrane Disruption: Evaluate membrane integrity using assays like lactate dehydrogenase (LDH) release to identify analogs that cause non-specific membrane damage.[9]
-
Protocol 2: Targeted Polymersome Delivery of this compound
This protocol describes the preparation and in vivo administration of a CD19-targeted polymersome for delivering this compound, a strategy shown to eliminate systemic toxicity in a preclinical lymphoma model.[5]
-
Materials:
-
This compound
-
Block copolymer: Poly(ethylene glycol)-disulfide-linked-poly(propylene sulfide) (PEG-SS-PPS)
-
Targeting ligand: αCD19 Fab fragment with a C-terminal cysteine for conjugation
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
-
Polymersome Assembly and Drug Loading:
-
Dissolve PEG-SS-PPS block copolymer and this compound in a suitable organic solvent.
-
Utilize a thin-film hydration method: The polymer/peptide mixture is dried to a thin film under vacuum.
-
Hydrate the film with PBS, leading to the self-assembly of polymersomes with encapsulated this compound.
-
Purify the polymersomes to remove unencapsulated peptide, for example, by dialysis or size exclusion chromatography.
-
-
Targeting Ligand Conjugation:
-
Functionalize the surface of the polymersomes with a maleimide group that can react with the cysteine on the αCD19 Fab fragment.
-
Incubate the activated polymersomes with the αCD19 Fab to allow for covalent conjugation.
-
Purify the targeted polymersomes (αCD19-PSOM-ATSP-7041) to remove unconjugated Fab fragments.
-
-
Characterization:
-
Determine the size and morphology of the polymersomes using dynamic light scattering (DLS) and transmission electron microscopy (TEM).
-
Quantify the this compound loading efficiency and final concentration, for example, by HPLC.
-
-
In Vivo Administration:
-
Resuspend the purified αCD19-PSOM-ATSP-7041 in a sterile, biocompatible buffer (e.g., PBS).
-
For a xenograft model of CD19-positive lymphoma, administer the polymersome suspension intravenously (e.g., via tail vein injection).
-
Dosing will be dependent on the animal model and experimental design. A previously published study used a dose equivalent to 30 mg/kg of this compound administered every other day.[5]
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Strategies to reduce this compound in vivo toxicity.
Caption: Targeted polymersome delivery workflow.
References
- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 Trial of ALRN-6924, a Dual Inhibitor of MDMX and MDM2, in Patients with Solid Tumors and Lymphomas Bearing Wild-type TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlycommons.baptisthealth.net [scholarlycommons.baptisthealth.net]
- 5. Targeted Polymersome Delivery of a Stapled Peptide for Drugging the Tumor Protein p53:BCL-2-Family Axis in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of Sulanemadlin (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development. | Semantic Scholar [semanticscholar.org]
- 8. Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Development of ATSP-7041 analogs with improved therapeutic index
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the development of ATSP-7041 analogs with an improved therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a stapled α-helical peptide that acts as a dual inhibitor of murine double minute 2 (MDM2) and MDMX, two key negative regulators of the p53 tumor suppressor protein.[1][2] By binding to MDM2 and MDMX, this compound prevents them from targeting p53 for degradation, leading to the reactivation of the p53 pathway and subsequent tumor suppression in p53-positive cancers.[1][3]
Q2: Why is improving the therapeutic index of this compound analogs a key objective?
While this compound has shown potent on-target activity, it has a narrow therapeutic index, with off-target toxicities observed in multi-day cell proliferation studies.[4][5] Developing analogs with an improved therapeutic index aims to enhance the window between the dose required for anti-tumor efficacy and the dose that causes unacceptable toxicity, a critical step for clinical translation.
Q3: What are the key assays to characterize this compound analogs?
Key in vitro assays include binding affinity assays for MDM2 and MDMX, cell permeability assays (e.g., NanoClick), cell viability assays in p53 wild-type and mutant cell lines (e.g., CellTiter-Glo), and mechanistic assays such as Western blotting for p53 and its downstream targets (e.g., p21) and co-immunoprecipitation to confirm disruption of the p53-MDM2/MDMX interaction.[1][4] In vivo studies in xenograft models are crucial for assessing anti-tumor efficacy and pharmacokinetics.[2]
Q4: What is a "stapled peptide" and what are its advantages?
A stapled peptide is a synthetic peptide in which its α-helical structure is conformationally locked by a chemical brace, or "staple."[6] This modification enhances the peptide's proteolytic resistance, cell permeability, and binding affinity to its target compared to its linear counterpart.[6]
Troubleshooting Guides
Problem 1: Poor Solubility of a Newly Synthesized this compound Analog
Possible Causes and Solutions:
-
Hydrophobicity: The amino acid sequence of the analog may be too hydrophobic.
-
Solution: Consider re-designing the analog to include more polar or charged residues on the solvent-exposed face of the helix, without compromising binding to the target.[4]
-
-
Aggregation: The peptide may be aggregating.
-
Solution 1: Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO first, and then slowly add the aqueous buffer.
-
Solution 2: Sonication can help to break up aggregates.
-
Solution 3: Modify the buffer conditions by altering the pH or ionic strength.
-
-
Isoelectric Point: The pH of the buffer may be close to the isoelectric point (pI) of the peptide, minimizing its solubility.
-
Solution: Adjust the buffer pH to be at least 1-2 units away from the calculated pI of the analog.
-
Problem 2: Low Cell Permeability of an this compound Analog
Possible Causes and Solutions:
-
Insufficient Lipophilicity: The peptide may not be lipophilic enough to efficiently cross the cell membrane.
-
Solution: Systematically replace polar residues on the non-binding face of the helix with non-polar residues to increase lipophilicity. Be aware that excessive lipophilicity can lead to off-target toxicity.[4]
-
-
Charge: The presence of charged residues can hinder passive diffusion across the membrane.
-
Solution: Neutralize the net charge of the peptide by substituting charged amino acids with neutral ones, where possible, without affecting target binding.[4]
-
-
Assay-Specific Issues (NanoClick Assay):
-
Inefficient "Click" Reaction: Ensure the azide-labeled peptide and the DIBAC-CA-modified HaloTag are functional. Run appropriate positive and negative controls.
-
Low Expression of NanoLuc-HaloTag Fusion Protein: Optimize transfection conditions for the reporter construct.
-
Problem 3: Discrepancy Between High Binding Affinity and Low Cellular Activity
Possible Causes and Solutions:
-
Poor Cell Permeability: The analog may bind tightly to MDM2/MDMX in a biochemical assay but fail to reach its intracellular target.
-
Solution: Perform a cell permeability assay like the NanoClick assay to directly measure cellular uptake.[4] If permeability is low, refer to the troubleshooting guide for low cell permeability.
-
-
Efflux by Transporters: The analog might be actively transported out of the cell by efflux pumps.
-
Solution: Investigate if the analog is a substrate for common drug transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7]
-
-
Intracellular Instability: The analog may be rapidly degraded inside the cell.
-
Solution: While stapling generally increases proteolytic resistance, assess the intracellular stability of the analog, for example, by using a pulse-chase experiment followed by LC-MS analysis.
-
Data Presentation
Table 1: In Vitro Characterization of this compound and Analogs
| Analog ID | MDM2 Binding (Ki, nM) | MDMX Binding (Ki, nM) | Cell Viability (SJSA-1, IC50, µM) | Cell Permeability (NanoClick, Relative Units) |
| This compound | 8 | 12.7 | 0.9 | 1.0 |
| ATSP-7342 (Negative Control) | 536 | >1000 | >30 | 0.95 |
| Analog X | 5 | 10 | 0.5 | 1.5 |
| Analog Y | 10 | 15 | 5.0 | 0.2 |
| Analog Z | 7 | 11 | 0.8 | 1.2 |
This table is a representative example. For a comprehensive dataset of over 350 this compound analogs, researchers are encouraged to consult the supplementary information of relevant publications.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for determining the IC50 of this compound analogs in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SJSA-1 for MDM2 amplification, MCF-7 for MDMX overexpression)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs dissolved in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the diluted analogs to the respective wells. Include wells with vehicle control (medium with DMSO) and no-cell control (medium only).
-
Incubate the plates for 72 hours at 37°C.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the IC50 values using appropriate software.
Western Blot for p53 Activation
This protocol is for detecting the upregulation of p53 and its target p21 upon treatment with this compound analogs.
Materials:
-
Cancer cell lines (e.g., SJSA-1, MCF-7)
-
This compound analogs
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the this compound analog or vehicle control for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualizations
Caption: p53 signaling pathway and the mechanism of action of this compound analogs.
Caption: Experimental workflow for the development of this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the stability of ATSP-7041 in experimental conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the experimental use of ATSP-7041, a stapled α-helical peptide and dual inhibitor of MDM2 and MDMX.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| 1. Precipitation observed after dissolving this compound or upon dilution in aqueous buffer. | Poor Solubility: While this compound was designed for improved solubility over its predecessors, high concentrations or specific buffer conditions can still lead to precipitation.[1][2] Its predecessor, ATSP-3900, was noted to precipitate at concentrations of 30 μM.[1][2] | Solvent Choice: Prepare a concentrated stock solution in an organic solvent like DMSO. One study mentions preparing a 10 mM stock solution in DMSO, which was then stored at -20°C.[3] Buffer Composition: For aqueous dilutions, consider using a buffer system in which its solubility has been confirmed, such as 50 mM phosphate with 100 mM KCl at pH 7.[1][2] Final Concentration: Avoid excessively high final concentrations in aqueous solutions. If precipitation occurs, try lowering the working concentration. |
| 2. Inconsistent or lower-than-expected activity in cell-based assays. | Peptide Adsorption: Peptides can adsorb to plasticware (e.g., microplates, pipette tips), reducing the effective concentration in the assay. Serum Protein Binding: this compound is known to be active in the presence of serum, but high serum concentrations could potentially reduce its free concentration and apparent potency.[1][4] Cell Line p53 Status: The mechanism of this compound relies on reactivating wild-type p53.[1][4][5] The peptide will not be effective in cell lines that have mutant or null p53. | Use Low-Binding Plastics: Utilize low-protein-binding microplates and pipette tips for all experiments. Consistent Serum Levels: Maintain a consistent serum percentage across all experiments and controls to ensure comparability. This compound has demonstrated potent cellular activity even in the presence of 10% serum.[1] Verify p53 Status: Confirm that your chosen cell lines express wild-type p53. The activity of this compound was demonstrated in p53 wild-type cell lines like SJSA-1 and MCF-7.[1] |
| 3. High background signal or off-target effects observed in proliferation assays. | Cellular Toxicity: While designed for on-target effects, high concentrations of stapled peptides can sometimes lead to off-target toxicity or membrane disruption, which may be independent of the p53 pathway.[6] Some analogs have been noted to have a narrow therapeutic index in certain cell lines.[6] Compound Purity: Impurities from synthesis could contribute to unexpected biological activity. | Dose-Response Curve: Perform a careful dose-response experiment to identify the optimal concentration range for on-target activity versus off-target toxicity. Use a Negative Control: Employ a non-binding control peptide, such as a mutant analog (e.g., Phe19 to Ala19), to distinguish between on-target p53 activation and non-specific effects.[1] Source Verification: Ensure the peptide is of high purity from a reputable supplier. Check the Certificate of Analysis provided.[5] |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A: For long-term storage, it is recommended to follow the instructions on the Certificate of Analysis provided by the supplier.[5] Generally, lyophilized peptides should be stored at -20°C or -80°C. Stock solutions, typically prepared in DMSO, can be stored at -20°C.[3] Avoid repeated freeze-thaw cycles.
Q2: What is the primary mechanism of action for this compound? A: this compound is a stapled α-helical peptide that functions as a potent dual inhibitor of the p53-negative regulators MDM2 and MDMX.[1][4][7] By binding to MDM2 and MDMX, it disrupts their interaction with p53, preventing p53's degradation and leading to the reactivation of the p53 tumor suppressor pathway in cancer cells with wild-type p53.[1][5]
Q3: Is this compound stable in biological matrices? A: Yes, this compound was designed for enhanced stability. Its biophysical properties include resistance to proteolytic degradation.[1] A study demonstrated its metabolic stability when incubated with human liver S9 fraction for 24 hours.[8] It also exhibits favorable pharmacokinetic properties, including a long half-life in animal models.[9]
Q4: Can I use this compound in animal studies? A: Yes, this compound has been successfully used in multiple xenograft cancer models, where it demonstrated robust, p53-dependent tumor growth suppression.[1][4][7] However, researchers should be aware that combining this compound with other systemic agents can lead to significant in vivo toxicity, and careful dose-finding studies are required.[10]
Q5: What are the key biophysical properties of this compound? A: this compound was engineered to have improved biophysical properties over its parent compounds.[1][9] It has high α-helicity (approximately 70% at pH 7.0) and enhanced solubility in physiological buffers, which was a limitation of earlier analogs.[1][2]
Biophysical and Pharmacokinetic Data Summary
| Parameter | Value / Description | Source |
| Mechanism of Action | Dual inhibitor of MDM2 and MDMX, reactivating p53 | [1][4] |
| α-Helicity | ~70% in solution at pH 7.0 | [1][2][9] |
| Solubility | Improved solubility over predecessor ATSP-3900; soluble in physiological buffers (e.g., 50 mM phosphate, 100 mM KCl, pH 7) | [1][2] |
| Binding Affinity | Binds to both MDM2 and MDMX with nanomolar affinities | [1][4][11] |
| In Vitro Stability | Resistant to proteolytic degradation; stable in human liver S9 fraction for 24h | [1][8] |
| Plasma Half-Life | 1.5 hours (mice), 18.3 hours (monkeys) | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the vial until the peptide is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
Protocol 2: General Cell Viability Assay
-
Cell Seeding: Seed cancer cells (with confirmed wild-type p53 status) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of this compound from your DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.5%) and includes a vehicle-only (DMSO) control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTS, MTT, or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of the Stapled α-Helical Peptide this compound as a Substrate and Strong Inhibitor of OATP1B1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 11. researchgate.net [researchgate.net]
Managing drug-drug interactions with ATSP-7041 in combination therapies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential drug-drug interactions (DDIs) when using ATSP-7041 in combination therapies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a stapled α-helical peptide that functions as a potent dual inhibitor of Murine Double Minute 2 (MDM2) and MDMX.[1][2][3] By binding to MDM2 and MDMX, this compound prevents their interaction with the p53 tumor suppressor protein. This leads to the reactivation of p53's functions, including inducing cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3]
Q2: What are the main pathways for drug-drug interactions with this compound?
In vitro studies have shown that this compound has a low potential for interactions involving cytochrome P450 (CYP) enzymes.[4][5] The primary concern for DDIs with this compound is related to its interaction with drug transporters. Specifically, this compound is a substrate and a potent inhibitor of the Organic Anion Transporting Polypeptide 1B1 (OATP1B1).[4][5] It has also been shown to be a strong inhibitor of OATP1B3, P-glycoprotein (P-gp), and Breast Cancer Resistance Protein (BCRP).[4][5]
Q3: What should I consider when designing a combination therapy study with this compound?
When designing a combination therapy, it is crucial to consider the potential for pharmacokinetically-driven DDIs. You should identify whether the co-administered drug is a substrate of OATP1B1, OATP1B3, P-gp, or BCRP. Co-administration with this compound could lead to increased plasma concentrations of these drugs, potentially increasing their toxicity.
Q4: Are there any known synergistic or toxic combinations with this compound?
Yes, a combination of this compound with the BCL-2 family inhibitor ABT-263 (navitoclax) has been shown to have a synergistic effect in inducing apoptosis in cancer cells.[6][7] However, this combination also resulted in significant in vivo toxicity.[6][7] This highlights the importance of careful dose-finding studies and toxicity monitoring when exploring novel combinations.
Q5: Which classes of anticancer drugs are likely to interact with this compound?
Many anticancer drugs are substrates of OATP1B1, P-gp, or BCRP. Therefore, there is a potential for interaction with this compound. Examples of such drugs include:
-
Taxanes (e.g., paclitaxel, docetaxel): Substrates of OATP1B1.
-
Methotrexate: A substrate of OATP1B1.[4]
-
Topotecan, Irinotecan, and its active metabolite SN-38: Substrates of P-gp and BCRP.
-
Tyrosine kinase inhibitors (e.g., imatinib, lapatinib): Many are substrates of P-gp and BCRP.
It is essential to review the drug transporter properties of any drug you plan to combine with this compound.
Troubleshooting Guides
Problem: I am observing unexpected toxicity in my in vivo combination study with this compound.
-
Identify the co-administered drug's transporter profile: Determine if the drug is a known substrate of OATP1B1, OATP1B3, P-gp, or BCRP.
-
Hypothesize a DDI: If the co-administered drug is a substrate of one of these transporters, the observed toxicity could be due to an increased plasma concentration of that drug resulting from inhibition of its efflux or uptake by this compound.
-
Actionable Steps:
-
Reduce the dose of the co-administered drug.
-
Stagger the administration of this compound and the other drug, if feasible, to avoid peak concentration overlap.
-
Conduct pharmacokinetic analysis to measure the plasma concentrations of the co-administered drug in the presence and absence of this compound to confirm the DDI.
-
Problem: My in vitro results with a combination therapy are not translating to the expected in vivo efficacy.
-
Consider Transporter-Mediated Resistance: If your tumor model expresses high levels of efflux transporters like P-gp or BCRP, these transporters might be removing the co-administered drug from the tumor cells, reducing its efficacy.
-
Hypothesize a role for this compound: this compound, as an inhibitor of these transporters, could potentially reverse this resistance.
-
Actionable Steps:
-
Evaluate the expression levels of OATP1B1, P-gp, and BCRP in your in vitro and in vivo models.
-
Conduct in vitro experiments to assess whether this compound can increase the intracellular accumulation of the co-administered drug in your cancer cell line.
-
Data Presentation
Table 1: Summary of In Vitro Drug Transporter Interactions of this compound
| Transporter | Interaction Type | IC50 Value | Reference |
| OATP1B1 | Substrate and Inhibitor | 0.81 µM | [4][5] |
| OATP1B3 | Inhibitor | Strong inhibition at 10 µM | [4][5] |
| P-gp | Inhibitor | Strong inhibition at 10 µM | [4][5] |
| BCRP | Inhibitor | Strong inhibition at 10 µM | [4][5] |
Note: Specific IC50 values for OATP1B3, P-gp, and BCRP are not publicly available at this time. The provided information is based on a study demonstrating strong inhibition at a concentration of 10 µM.
Experimental Protocols
Protocol 1: In Vitro OATP1B1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of a compound on OATP1B1-mediated uptake.
Materials:
-
HEK293 cells stably transfected with OATP1B1 (and mock-transfected control cells)
-
[³H]-Estrone-3-sulfate (or another suitable OATP1B1 probe substrate)
-
This compound
-
Positive control inhibitor (e.g., rifampicin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Scintillation fluid and counter
Methodology:
-
Cell Culture: Culture OATP1B1-expressing HEK293 cells and mock-transfected cells to confluence in 24-well plates.
-
Pre-incubation: Wash the cells with pre-warmed HBSS. Pre-incubate the cells for 10 minutes at 37°C with HBSS containing a range of concentrations of this compound or the positive control.
-
Uptake Initiation: Initiate the uptake by adding HBSS containing the [³H]-probe substrate and the respective concentrations of this compound.
-
Uptake Termination: After a defined incubation period (e.g., 5 minutes), stop the uptake by aspirating the uptake solution and washing the cells rapidly with ice-cold HBSS.
-
Cell Lysis and Measurement: Lyse the cells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the OATP1B1-mediated uptake by subtracting the uptake in mock-transfected cells from the uptake in OATP1B1-expressing cells. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Protocol 2: In Vitro P-gp and BCRP Inhibition Assay (Vesicle-based)
This protocol describes a method to assess the inhibition of P-gp and BCRP using inside-out membrane vesicles.
Materials:
-
Inside-out membrane vesicles from cells overexpressing P-gp or BCRP
-
[³H]-N-methyl-quinidine (for P-gp) or [³H]-Estrone-3-sulfate (for BCRP) as probe substrates
-
This compound
-
Positive control inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP)
-
Assay buffer
-
ATP and AMP solutions
-
Rapid filtration apparatus
Methodology:
-
Vesicle Preparation: Thaw the membrane vesicles on ice.
-
Incubation Mixture: Prepare an incubation mixture containing the vesicles, assay buffer, and various concentrations of this compound or a positive control.
-
Reaction Initiation: Pre-warm the mixture to 37°C. Initiate the transport reaction by adding ATP. A parallel reaction with AMP instead of ATP serves as a negative control for ATP-dependent transport.
-
Reaction Termination: After a short incubation time (e.g., 1-5 minutes), stop the reaction by adding ice-cold wash buffer and immediately filtering the mixture through a filter plate using a rapid filtration apparatus.
-
Radioactivity Measurement: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from that in the presence of ATP. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. BCRP Inhibition | Evotec [evotec.com]
- 5. BCRP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 7. protocols.io [protocols.io]
Validation & Comparative
A Head-to-Head Battle in MDM2-Amplified Cancers: ATSP-7041 vs. Nutlin-3a
In the landscape of targeted cancer therapy, the reactivation of the p53 tumor suppressor pathway stands as a promising strategy. For cancers harboring wild-type p53 that is functionally inactivated by its negative regulators, MDM2 and MDMX, small molecule inhibitors have paved the way for therapeutic intervention. This guide provides a detailed comparison of two key players in this field: ATSP-7041, a stapled α-helical peptide, and Nutlin-3a, a small-molecule cis-imidazoline analog. Their performance in cancer cells with MDM2 amplification is a critical focus for researchers and drug developers.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Nutlin-3a function by disrupting the interaction between p53 and its primary negative regulator, MDM2. This inhibition leads to the stabilization and activation of p53, which can then induce cell-cycle arrest, apoptosis, or senescence in cancer cells.[1][2] However, a key distinction lies in their specificity. While Nutlin-3a is highly selective for MDM2, this compound is a potent dual inhibitor of both MDM2 and its homolog, MDMX.[3][4] This dual-targeting mechanism gives this compound a potential advantage in cancers where MDMX is also overexpressed, as MDMX can also sequester and inactivate p53.[3]
References
- 1. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of ATSP-7041 and RG7112 in p53-Dependent Cancers
A detailed analysis of the in vivo efficacy of two distinct p53-MDM2/MDMX pathway activators, the stapled peptide ATSP-7041 and the small molecule RG7112, in preclinical cancer models.
This guide provides a comprehensive comparison of the in vivo performance of this compound and RG7112, two therapeutic agents designed to reactivate the p53 tumor suppressor pathway. While both molecules aim to disrupt the negative regulation of p53, they do so through different mechanisms. This compound is a stapled α-helical peptide that dually inhibits both MDM2 and MDMX, two key negative regulators of p53.[1][2][3][4] In contrast, RG7112 is a small molecule inhibitor that selectively targets the interaction between p53 and MDM2.[5][6][7] This fundamental difference in their mechanism of action may lead to differential efficacy in tumors with varying expression levels of MDM2 and MDMX.
In Vivo Efficacy: A Comparative Summary
A direct comparison of this compound and RG7112 in a human breast cancer xenograft model (MCF-7), which overexpresses MDMX, demonstrated the potent anti-tumor activity of both agents. The study revealed that this compound, administered intravenously, and RG7112, administered orally, both resulted in significant, dose-dependent tumor growth inhibition.[8][9]
| Compound | Dose and Schedule | Tumor Growth Inhibition (TGI) | Animal Model |
| This compound | 20 mg/kg, i.v., qod | 63% | MCF-7 human breast cancer xenograft |
| This compound | 30 mg/kg, i.v., qod | 87% | MCF-7 human breast cancer xenograft |
| RG7112 | 50 mg/kg, p.o., daily | 61% | MCF-7 human breast cancer xenograft |
| RG7112 | 100 mg/kg, p.o., daily | 74% | MCF-7 human breast cancer xenograft |
TGI data extracted from a study by Chang et al. (2013).[8][9]
Furthermore, studies in an MDM2-amplified osteosarcoma xenograft model (SJSA-1) showed that this compound induced statistically significant tumor growth inhibition with both daily and every-other-day dosing schedules.[1][10] In the same model, RG7112 also demonstrated significant efficacy, with daily oral administration leading to tumor growth inhibition and even regression at higher doses.[5]
Signaling Pathway and Mechanism of Action
Both this compound and RG7112 function by activating the p53 signaling pathway, a critical pathway in tumor suppression that can induce cell-cycle arrest and apoptosis in response to cellular stress.[1][5] In many cancers, this pathway is inactivated through the overexpression of MDM2 and/or MDMX, which bind to p53 and target it for degradation.[5][7]
This compound, by dually inhibiting both MDM2 and MDMX, is designed to be effective in a broader range of tumors, including those that rely on MDMX overexpression to inactivate p53.[1][4] RG7112's selectivity for MDM2 makes it particularly effective in tumors where MDM2 is the primary driver of p53 inactivation.[5][6]
Caption: The p53 signaling pathway and points of intervention for this compound and RG7112.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for in vivo xenograft studies.
Animal Models and Tumor Implantation
-
Animal Strain: Athymic nude mice are commonly used for xenograft studies.
-
Cell Lines:
-
MCF-7: A human breast adenocarcinoma cell line that overexpresses MDMX.
-
SJSA-1: A human osteosarcoma cell line with MDM2 gene amplification.
-
-
Implantation: Tumor cells are typically harvested during the exponential growth phase and injected subcutaneously into the flank of the mice. Tumor growth is monitored regularly using calipers.
Dosing and Administration
-
This compound:
-
Formulation: Typically dissolved in a suitable vehicle for intravenous injection.
-
Administration: Administered intravenously (i.v.).
-
Dosing Regimen: Dosing can be daily (qd) or every other day (qod).
-
-
RG7112:
-
Formulation: Formulated for oral administration (p.o.), often as a suspension.
-
Administration: Administered orally via gavage.
-
Dosing Regimen: Typically administered daily.
-
Efficacy Evaluation
-
Tumor Volume Measurement: Tumor dimensions are measured with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study to determine the efficacy of the treatment compared to a vehicle control group.
-
Pharmacodynamic Markers: To confirm on-target activity, tumor samples can be collected at various time points after the last dose to analyze the expression of p53 target genes, such as p21, via quantitative RT-PCR.[9][10]
Caption: A generalized workflow for in vivo xenograft efficacy studies.
References
- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Stapled α-Helical Peptide this compound as a Substrate and Strong Inhibitor of OATP1B1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating the On-Target Specificity of ATSP-7041 Using p53-Null Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ATSP-7041, a potent dual inhibitor of MDM2 and MDMX, with other alternatives, supported by experimental data. The focus is on validating the on-target specificity of this compound, particularly through the use of p53-null cells, which serve as a critical negative control to demonstrate the p53-dependent mechanism of action.
Introduction to this compound
This compound is a stapled α-helical peptide designed to disrupt the interaction between the tumor suppressor protein p53 and its negative regulators, MDM2 and MDMX.[1][2] In many cancers with wild-type p53, the overexpression of MDM2 and/or MDMX leads to the inactivation of p53, thereby promoting tumor cell survival.[1][3] this compound reactivates the p53 pathway by binding to both MDM2 and MDMX with high affinity, leading to p53-dependent cell cycle arrest and apoptosis in cancer cells.[1][2][4] The on-target specificity of this compound is a key attribute, and its activity is markedly reduced in cells lacking functional p53.[5][6]
Comparative Analysis of this compound Activity in p53-Wild-Type vs. p53-Null/Mutant Cells
The core principle behind validating the on-target specificity of this compound lies in comparing its efficacy in cancer cell lines with different p53 statuses. A significant difference in activity between p53-wild-type (p53-WT) and p53-null or p53-mutant cells is a strong indicator of a p53-dependent mechanism.
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of this compound in various cancer cell lines, highlighting the selectivity for p53-WT cells.
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) | Nutlin-3a IC50 (µM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type | ~0.5 | ~1 | [1] |
| MCF-7 | Breast Cancer | Wild-Type | ~1 | >30 | [1] |
| RKO | Colon Carcinoma | Wild-Type | ~1 | Not Reported | [1] |
| HCT116 | Colon Carcinoma | Wild-Type | ~1 | Not Reported | [1] |
| MDA-MB-435 | Melanoma | Mutant | >30 | >30 | [1] |
| SW480 | Colon Carcinoma | Mutant | >30 | >30 | [1] |
| p53-null cells | - | Null | Inactive | Inactive | [5] |
Key Observation: this compound demonstrates potent sub-micromolar to low-micromolar activity in p53-WT cancer cell lines. In contrast, its activity is significantly diminished (IC50 > 30 µM) in p53-mutant cell lines, indicating a selectivity index of over 30-fold.[1] Studies have also shown that this compound has no effect on p53-null cells.[5] This stark difference underscores the p53-dependency of this compound.
Comparison with Nutlin-3a
Nutlin-3a is a well-characterized small molecule inhibitor that specifically targets the p53-MDM2 interaction but does not inhibit MDMX.[1] This makes it a valuable tool for comparison. In SJSA-1 cells, which are sensitive to MDM2 inhibition, both this compound and Nutlin-3a are effective.[1] However, in MCF-7 cells, which overexpress MDMX, this compound is significantly more potent than Nutlin-3a, highlighting the advantage of dual MDM2/MDMX inhibition.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are the protocols for key experiments used to assess the on-target specificity of this compound.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells with different p53 statuses.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SJSA-1, MCF-7, MDA-MB-435, SW480, and a p53-null line) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) or a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis
Objective: To assess the activation of the p53 pathway by measuring the protein levels of p53 and its downstream target, p21.
Protocol:
-
Cell Treatment: Treat p53-WT (e.g., SJSA-1) and p53-null cells with this compound (e.g., 5-10 µM) for 24 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Expected Outcome: In p53-WT cells, treatment with this compound should lead to a dose-dependent increase in p53 and p21 protein levels.[1] In contrast, no such increase should be observed in p53-null cells, confirming that the pathway activation is p53-dependent.
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate that this compound disrupts the interaction between p53 and MDM2/MDMX in living cells.
Protocol:
-
Cell Treatment: Treat p53-WT cells (e.g., MCF-7) with this compound (e.g., 10 µM) or a vehicle control for 4-6 hours.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-p53 antibody or control IgG overnight at 4°C. Then, add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using antibodies against p53, MDM2, and MDMX.
Expected Outcome: In cells treated with this compound, the amount of MDM2 and MDMX co-immunoprecipitated with p53 should be substantially reduced compared to the vehicle-treated control, indicating the disruption of these protein-protein interactions.[1]
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for validating its on-target specificity.
Caption: this compound mechanism in p53-WT vs. p53-Null cells.
References
- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the Stapled α-Helical Peptide this compound as a Substrate and Strong Inhibitor of OATP1B1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanistic Validation of a Clinical Lead Stapled Peptide that Reactivates p53 by Dual HDM2 and HDMX Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic validation of a clinical lead stapled peptide that reactivates p53 by dual HDM2 and HDMX targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ATSP-7041 with other Stapled Peptides for p53-MDM2/MDMX-Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of ATSP-7041 with other notable stapled peptides designed to inhibit the p53-MDM2/MDMX interaction, a critical pathway in cancer development. By presenting key performance metrics, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks, this document aims to facilitate informed decisions in the pursuit of novel cancer therapeutics.
Introduction to Stapled Peptides and the p53-MDM2/MDMX Axis
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. In many cancers, p53 function is abrogated through its interaction with the negative regulators MDM2 and MDMX. Stapled peptides are a class of synthetic peptides that are "stapled" with a chemical brace to lock them into an alpha-helical conformation. This structural reinforcement enhances their binding affinity, cell permeability, and proteolytic resistance, making them promising therapeutic agents for targeting intracellular protein-protein interactions like p53-MDM2/MDMX.
This compound is a potent, dual-specific stapled peptide inhibitor of both MDM2 and MDMX.[1] This guide will compare its performance against other key stapled peptides targeting this pathway.
Quantitative Performance Data
The following tables summarize the binding affinities and cellular activities of this compound and other relevant stapled peptides.
Table 1: Binding Affinity of Stapled Peptides to MDM2 and MDMX
| Peptide | Target | Binding Affinity (Kd or Ki, nM) | Assay Method |
| This compound | MDM2 | 0.91 (Kd) | Biacore |
| MDMX | 2.31 (Kd) | Biacore | |
| SAH-p53-8 | MDM2 | 55 (Kd) | Fluorescence Polarization |
| MDMX | 2.3 (Kd) | Fluorescence Polarization | |
| ATSP-3900 | MDM2 | 8 (Ki) | Not Specified |
| MDMX | 12.7 (Ki) | Not Specified | |
| M06 | MDM2 (wild-type) | 107.49 (Kd) | Fluorescence Anisotropy |
| MDM2 (M62A mutant) | 63.13 (Kd) | Fluorescence Anisotropy | |
| ALRN-6924 | MDM2 / MDMX | High Affinity (Specific values not published) | Not Specified |
Table 2: Cellular Activity of Stapled Peptides in Cancer Cell Lines
| Peptide | Cell Line | IC50 / EC50 (µM) | Assay Method | p53 Status |
| This compound | SJSA-1 (Osteosarcoma) | <1 (in 10% FBS) | Cell Viability | Wild-type |
| MCF-7 (Breast Cancer) | <1 (in 10% FBS) | Cell Viability | Wild-type | |
| RKO (Colon Carcinoma) | 1-2 | Cell Viability | Wild-type | |
| HCT116 (Colorectal) | 1-2 | Cell Viability | Wild-type | |
| MDA-MB-435 (Melanoma) | >30 | Cell Viability | Mutant | |
| SW480 (Colorectal Adenocarcinoma) | >30 | Cell Viability | Mutant | |
| SAH-p53-8 | SJSA-1 (Osteosarcoma) | 8.8 (EC50) | Cell Viability | Wild-type |
| PM2 | UM-SCC-74B | 10 (IC50 with 2 Gy EBRT) | Cell Viability | Wild-type |
| HCT116 | 12 (IC50 with 2 Gy EBRT) | Cell Viability | Wild-type | |
| ALRN-6924 | 95 TP53-WT cell lines | <1 | Cell Viability | Wild-type |
| 197 TP53-mutant/null cell lines | >10-30 | Cell Viability | Mutant/Null |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these peptides, the following diagrams illustrate the p53-MDM2/MDMX signaling pathway and a general experimental workflow for stapled peptide development.
References
Unveiling the Selectivity of ATSP-7041: A Comparative Analysis of On-Target Efficacy and Off-Target Cross-Reactivity
ATSP-7041, a stapled α-helical peptide, has emerged as a potent dual inhibitor of the p53 tumor suppressor's negative regulators, MDM2 and MDMX.[1][2] Its development marks a significant advancement in the quest for novel cancer therapeutics that reactivate the p53 pathway.[3] This guide provides a comprehensive comparison of this compound's cross-reactivity with other cellular proteins against alternative p53-activating agents, supported by experimental data to inform researchers, scientists, and drug development professionals.
While this compound demonstrates high-affinity binding to its intended targets, MDM2 and MDMX, and potent on-target activity in cancer cells with wild-type p53, studies have also revealed off-target effects that contribute to cellular toxicity.[4] Understanding this cross-reactivity profile is crucial for the continued development and optimization of this class of therapeutics.
Comparative Analysis of On-Target and Off-Target Activity
The selectivity of this compound is often benchmarked against the small-molecule MDM2 inhibitor, Nutlin-3a, and its clinical-stage analog, ALRN-6924. The following table summarizes the key performance metrics for these compounds, including their binding affinities for MDM2 and MDMX, their on-target cellular potency in p53 wild-type (WT) cancer cell lines, and their off-target cytotoxicity in p53-deficient cell lines.
| Compound | Target(s) | MDM2 Binding (Ki/KD) | MDMX Binding (Ki/KD) | On-Target Activity (EC50 in p53 WT cells) | Off-Target Activity (EC50 in p53-null cells) |
| This compound | MDM2/MDMX | 0.91 nM (KD)[5] | 2.31 nM (KD)[5] | ~1-5 µM (MCF-7, SJSA-1)[6] | ~10-30 µM (SAOS-2, HCT116 p53-/-)[3] |
| Nutlin-3a | MDM2 | ~90 nM (Ki)[6] | No significant binding[6] | ~1-10 µM (U-2 OS, SJSA-1)[6][7] | >30 µM (SaOS2, MG63)[7] |
| ALRN-6924 | MDM2/MDMX | High Affinity[8] | High Affinity[8] | Potent (sub-µM to low µM) | Data not publicly available |
p53 Signaling Pathway and Inhibitor Intervention
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. The activity of p53 is tightly regulated by its primary negative regulators, MDM2 and MDMX, which bind to p53 and target it for degradation. This compound and ALRN-6924 are designed to disrupt both the p53-MDM2 and p53-MDMX interactions, leading to the stabilization and activation of p53. In contrast, Nutlin-3a is a selective inhibitor of the p53-MDM2 interaction.
Experimental Protocols for Assessing Cross-Reactivity
The evaluation of on-target and off-target effects of compounds like this compound relies on a battery of in vitro cellular assays. Below are the methodologies for two key experiments cited in the comparison.
Cell Proliferation (MTT) Assay
This assay is used to assess the impact of a compound on the proliferation and viability of cancer cell lines. By comparing the effect on p53 wild-type cells (on-target) versus p53-deficient cells (off-target), a therapeutic window can be determined.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for p53 WT, SAOS-2 for p53-null) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, Nutlin-3a) and a vehicle control (e.g., DMSO) for 72 hours.[3]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the log of the compound concentration.
Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from cells with damaged plasma membranes, providing a quantitative measure of cytotoxicity that is independent of the p53 pathway.
-
Cell Culture and Treatment: Culture cells in 96-well plates and treat with the test compounds as described for the MTT assay.[10]
-
Supernatant Collection: After the treatment period, centrifuge the plates and carefully collect the cell culture supernatant.[11]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.[12]
-
Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[11]
-
Cytotoxicity Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (cells lysed with a detergent).[11]
Workflow for On-Target and Off-Target Evaluation
The systematic evaluation of a compound's selectivity involves a multi-step process, from initial biochemical assays to cellular and in vivo studies. The following diagram illustrates a typical workflow for assessing the on-target and off-target activities of a p53-MDM2/MDMX inhibitor.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Discovery of Sulanemadlin (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. biorxiv.org [biorxiv.org]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
Unveiling the Dual Antagonist: A Comparative Analysis of ATSP-7041's Potency Against MDM2 and MDMX
A deep dive into the experimental data reveals ATSP-7041 as a potent, dual inhibitor of both MDM2 and MDMX, offering a significant advantage over MDM2-selective inhibitors in cancers where MDMX is overexpressed. This stapled α-helical peptide reactivates the p53 tumor suppressor pathway by effectively disrupting the p53-MDM2 and p53-MDMX interactions, showcasing nanomolar binding affinities for both negative regulators of p53. [1][2][3][4]
This compound has emerged as a promising therapeutic agent in p53-dependent cancers by addressing the limitations of molecules that solely target MDM2.[3] In many tumors, the overexpression of MDMX provides a resistance mechanism to MDM2 inhibitors. By equipotently targeting both MDM2 and MDMX, this compound ensures a more comprehensive reactivation of the p53 pathway, leading to cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[1][5]
Quantitative Comparison of this compound's Binding Affinity
Experimental data from fluorescence polarization assays and Biacore studies have quantified the high-affinity binding of this compound to both MDM2 and MDMX. The tables below summarize these findings, comparing the binding affinities (Ki or Kd) of this compound with the well-known MDM2-selective inhibitor, Nutlin-3a.
| Compound | MDM2 Binding Affinity (Ki, nM) | MDMX Binding Affinity (Ki, nM) |
| This compound | 23 ± 2 | 51 ± 9 |
| Nutlin-3a | 160 ± 10 | > 100,000 |
| ATSP-7342 (Negative Control) | > 100,000 | > 100,000 |
| Data sourced from fluorescence polarization assays.[1] |
| Compound | MDM2 Binding Affinity (Kd, nM) | MDMX Binding Affinity (Kd, nM) |
| This compound | 3.9 | 8.8 |
| Data sourced from Biacore (Surface Plasmon Resonance) studies.[1] |
These data clearly illustrate that while Nutlin-3a is potent against MDM2, it is virtually inactive against MDMX. In stark contrast, this compound demonstrates strong, nanomolar binding to both proteins, highlighting its dual inhibitory mechanism.[1]
Cellular Potency and On-Target Effects
The dual inhibition of MDM2 and MDMX by this compound translates to potent cellular activity. In cancer cell lines overexpressing MDM2 (like SJSA-1) or MDMX (like MCF-7), this compound effectively induces p53-dependent downstream effects.
| Cell Line | Primary Negative Regulator | This compound Effect | Comparison with MDM2-selective inhibitors |
| SJSA-1 (Osteosarcoma) | MDM2 | Dose-dependent increase in p53, p21, and MDM2 protein levels. | Comparable induction of p53 pathway to Nutlin-3a.[5] |
| MCF-7 (Breast Cancer) | MDMX | Dose-dependent increase in p53, p21, and MDM2 protein levels. | Significantly higher induction of p53 pathway compared to Nutlin-3a, which is less effective due to MDMX overexpression.[5] |
Treatment with this compound leads to the stabilization of p53 and the upregulation of its transcriptional targets, such as p21 and MDM2, confirming its on-target mechanism of action.[5][6]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are the protocols for the key experiments used to characterize the interaction of this compound with MDM2 and MDMX.
Fluorescence Polarization (FP) Assay
This assay quantitatively measures the binding of a fluorescently labeled ligand (probe) to a larger protein. The displacement of the probe by a competitive inhibitor, such as this compound, can be measured as a decrease in fluorescence polarization.
Materials:
-
Purified recombinant MDM2 or MDMX protein.
-
Rhodamine-labeled p53-derived peptide (Rd-p53) as the fluorescent probe.
-
This compound and other test compounds.
-
FP assay buffer (e.g., PBS with 0.1% BSA).
-
384-well black, non-binding microplates.
-
Plate reader capable of measuring fluorescence polarization.
Protocol:
-
Prepare serial dilutions of the test compounds (e.g., this compound) in the FP assay buffer.
-
In a 384-well plate, add a solution containing the MDM2 or MDMX protein and the Rd-p53 peptide probe to each well.
-
Add the diluted test compounds to the wells. Include wells with only the probe (for minimum polarization) and wells with the probe and protein but no inhibitor (for maximum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 531 nm excitation and 595 nm emission for Rhodamine).[7]
-
Calculate the percentage of inhibition and determine the IC50 value for each compound by fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the disruption of the p53-MDM2 and p53-MDMX interactions within a cellular context.
Materials:
-
Cancer cell lines (e.g., MCF-7).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies against p53, MDM2, and MDMX.
-
Protein A/G agarose beads.
-
SDS-PAGE and Western blotting reagents.
Protocol:
-
Culture cancer cells to the desired confluency.
-
Treat the cells with this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours).[1]
-
Lyse the cells using a suitable lysis buffer to obtain whole-cell lysates.
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against p53 overnight at 4°C to form antibody-protein complexes.
-
Add protein A/G agarose beads to the lysates to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform Western blotting using antibodies against MDM2 and MDMX to detect the amount of these proteins that were co-immunoprecipitated with p53. A reduction in the amount of co-precipitated MDM2 and MDMX in the this compound-treated samples compared to the control indicates disruption of the protein-protein interaction.[1][8]
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway and the experimental workflow.
Caption: The p53-MDM2/MDMX signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the efficacy of this compound.
References
- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekalert.org [eurekalert.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms [mdpi.com]
ATSP-7041 Demonstrates Superior Efficacy in Nutlin-Resistant Cancer Models Through Dual Inhibition of MDM2 and MDMX
A comprehensive analysis of preclinical data reveals the promise of ATSP-7041, a stapled alpha-helical peptide, in overcoming resistance to traditional MDM2 inhibitors like Nutlins. By targeting both MDM2 and MDMX, this compound effectively reactivates the p53 tumor suppressor pathway in cancer models where Nutlins fail, offering a potential new therapeutic strategy for a range of p53 wild-type cancers.
Nutlin-class compounds, first-generation small molecule inhibitors of the p53-MDM2 interaction, have shown promise in reactivating p53. However, their efficacy is limited in tumors that overexpress MDMX, a close homolog of MDM2 that also sequesters and inactivates p53 but is not targeted by Nutlins.[1][2] this compound, a novel stapled peptide, has been specifically designed to address this limitation by potently inhibiting both MDM2 and MDMX, thereby offering a more comprehensive reactivation of the p53 pathway.[1][3][4][5]
Comparative Efficacy in Preclinical Models
In vitro and in vivo studies have consistently demonstrated the superior performance of this compound in cancer models characterized by high MDMX expression, a key mechanism of Nutlin resistance.
In Vitro Potency and Cellular Activity
This compound exhibits high-affinity binding to both MDM2 and MDMX, in stark contrast to Nutlin-3a, which is selective for MDM2.[1] This dual-targeting mechanism translates to potent cellular activity in cancer cell lines with varying levels of MDM2 and MDMX expression.
For instance, in the MCF-7 breast cancer cell line, which has high MDMX levels, this compound induced significantly higher levels of p53 and its downstream target p21 compared to Nutlin-3a.[1][6] Conversely, in SJSA-1 osteosarcoma cells, which have high MDM2 but low MDMX levels, the p53 activation by this compound was comparable to that of Nutlin-3a.[1][6] This highlights the unique advantage of this compound in MDMX-driven cancers.
| Compound | Target(s) | Binding Affinity (Ki, nM) | Cell Viability (IC50, µM) |
| MDM2 / MDMX | SJSA-1 / MCF-7 | ||
| This compound | MDM2 & MDMX | 8 / 27 | 0.8 / 0.9 |
| Nutlin-3a | MDM2 | 160 / >10,000 | 0.9 / >10 |
Table 1: Comparative in vitro activity of this compound and Nutlin-3a. Binding affinities and cell viability data demonstrate the potent dual-inhibitory action of this compound and its efficacy in both MDM2- and MDMX-overexpressing cell lines.[1]
In Vivo Tumor Growth Inhibition
The potent in vitro activity of this compound translates to robust anti-tumor efficacy in vivo. In xenograft models of human cancers, including those resistant to Nutlins, this compound demonstrated significant tumor growth suppression.[1][3] For example, in an MCF-7 xenograft model, this compound treatment led to significant tumor regression, a result not achievable with MDM2-selective inhibitors.[1]
Mechanism of Action: Restoring the Guardian of the Genome
This compound functions by disrupting the protein-protein interaction between p53 and its negative regulators, MDM2 and MDMX. In many cancers with wild-type p53, these negative regulators are overexpressed, effectively keeping p53 in an inactive state and preventing it from carrying out its tumor-suppressive functions.
By binding to the p53-binding pocket of both MDM2 and MDMX, this compound liberates p53 from this inhibition.[5][7] The now-active p53 can translocate to the nucleus and initiate a transcriptional program that leads to cell cycle arrest, apoptosis (programmed cell death), and senescence, thereby halting tumor progression.[1]
Mechanism of this compound Action. In Nutlin-resistant cancers with high MDMX, this compound's dual inhibition of MDM2 and MDMX fully reactivates p53, leading to tumor suppression.
Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., SJSA-1, MCF-7) were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with increasing concentrations of this compound or Nutlin-3a for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals were solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the log concentration of the compound.
Apoptosis Assay (Annexin V Staining)
-
Treatment: Cells were treated with this compound or Nutlin-3a for a designated time (e.g., 48 hours).
-
Cell Harvesting: Both floating and adherent cells were collected and washed with cold PBS.
-
Staining: Cells were resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells (e.g., MCF-7) were subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment Administration: Mice were randomized into treatment groups and received intravenous (for this compound) or oral (for some small molecules) administration of the compounds or vehicle control at specified doses and schedules.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy was determined by comparing the tumor growth in the treated groups to the control group.
Preclinical Evaluation Workflow. A systematic approach is used to assess the efficacy of this compound, from in vitro cellular assays to in vivo animal models.
Conclusion
The preclinical data strongly support the potential of this compound as a next-generation p53-activating therapeutic, particularly in the context of Nutlin resistance. Its ability to dually inhibit both MDM2 and MDMX addresses a key limitation of earlier MDM2 inhibitors. Further clinical investigation of this compound and its analogs, such as ALRN-6924, is warranted to translate these promising preclinical findings into effective cancer therapies.[2][8]
References
- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Data: this compound as first-in-class p53 pathway re-activator for solid/ hematologic cancers | EurekAlert! [eurekalert.org]
- 6. researchgate.net [researchgate.net]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 8. Identification of the Stapled α-Helical Peptide this compound as a Substrate and Strong Inhibitor of OATP1B1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Independent validation of published ATSP-7041 research findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on ATSP-7041, a stapled α-helical peptide, against other relevant alternatives in the field of p53-dependent cancer therapy. The data and methodologies presented are based on peer-reviewed scientific literature.
Comparative Efficacy and Binding Affinity
This compound has been developed as a potent dual inhibitor of both MDM2 and MDMX, two key negative regulators of the p53 tumor suppressor protein.[1][2][3] Its performance, particularly when compared to small-molecule inhibitors that typically only target MDM2, has been a subject of extensive research.
| Compound | Target(s) | Binding Affinity (K D ) | Cellular Activity | Tumor Growth Inhibition (in vivo) |
| This compound | MDM2 & MDMX | MDM2: 0.91 nMMDMX: 2.31 nM[1] | Submicromolar in cancer cell lines[1][3] | 61% in SJSA-1 xenograft model (15 mg/kg qd or 30 mg/kg qod)[4] |
| Nutlin-3a | MDM2 | High affinity for MDM2 | Effective in cells with MDM2 overexpression, but less so in cells with high MDMX levels[1] | - |
| RG7112 | MDM2 | - | Investigational small-molecule MDM2 inhibitor[4] | - |
| SAH-p53-8 | MDM2 & MDMX | - | Less potent in cell viability assays in the presence of serum compared to this compound[1] | - |
| ATSP-3900 | pDI analog | - | Less potent in cell viability assays in the presence of serum compared to this compound[1] | - |
| ALRN-6924 | MDM2 & MDMX | Analog of this compound, currently in clinical trials[5][6] | - | Outperformed this compound in a study, showing ~66% tumor growth inhibition[6] |
Experimental Protocols
The following are summaries of key experimental methodologies used to validate the efficacy and mechanism of action of this compound.
Binding Affinity Studies (Biacore)
To determine the binding affinity of this compound to MDM2 and MDMX, surface plasmon resonance (SPR) technology, specifically a Biacore instrument, was utilized.[1] This method measures the interaction between a ligand (this compound) and an analyte (MDM2 or MDMX protein) in real-time. The association and dissociation rates are measured to calculate the dissociation constant (K D ), a measure of binding affinity. The data indicated a fast rate of association and a slow rate of dissociation for this compound with both MDM2 and MDMX.[1]
Cell Viability and Proliferation Assays
The effect of this compound on the viability of cancer cell lines, such as SJSA-1 and MCF-7, was assessed using standard cell viability assays.[1] These assays typically involve incubating the cells with varying concentrations of the compound for a specified period. The number of viable cells is then determined using methods like MTT or CellTiter-Glo assays, which measure metabolic activity. These studies demonstrated the submicromolar cellular activity of this compound.[1]
Immunoprecipitation and Western Blotting
To confirm that this compound disrupts the interaction between p53 and its negative regulators, MDM2 and MDMX, in living cells, co-immunoprecipitation followed by Western blotting was performed.[1] Cancer cells were treated with this compound, and then cell lysates were prepared. An antibody against p53 was used to pull down p53 and any associated proteins. The resulting immunoprecipitates were then separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against MDM2 and MDMX to detect the amount of these proteins bound to p53. Treatment with this compound led to a significant reduction in the amount of MDM2 and MDMX co-immunoprecipitated with p53.[1]
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound in a living organism was evaluated using human cancer xenograft models in mice.[4] Cancer cells (e.g., SJSA-1 or MCF-7) were implanted into immunodeficient mice. Once tumors reached a certain size, the mice were treated with this compound or a vehicle control. Tumor volumes were measured regularly to assess the rate of tumor growth. These studies showed that this compound significantly inhibited tumor growth in these models.[4]
Visualizing the Mechanism and Workflow
To better understand the biological processes and experimental designs involved in this compound research, the following diagrams have been generated.
Caption: Mechanism of Action of this compound.
References
- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of ATSP-7041
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of ATSP-7041, a stapled α-helical peptide inhibitor of MDM2 and MDMX. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As a research chemical, this compound should be handled as a potentially hazardous substance.
Core Principles of this compound Disposal
The disposal of this compound, whether in solid (lyophilized powder) or liquid (solution) form, must follow established protocols for chemical waste management. The fundamental principle is to prevent the release of the compound into the environment and to mitigate any potential risk of exposure to personnel. All peptide waste should be treated as laboratory chemical waste.[1]
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not publicly available, general best practices for peptide and chemical waste provide a framework for safe handling. The following table summarizes key operational parameters based on standard laboratory safety guidelines.
| Parameter | Guideline | Rationale |
| Waste pH Range | Neutral (6.0-8.0) | To ensure compatibility with waste containers and other chemicals in the waste stream. |
| Inactivation Solution | 10% Bleach Solution (if compatible) | May be used for chemical degradation of peptide waste prior to disposal. Compatibility with this compound must be verified in a small-scale test. |
| Container Fill Level | Do not exceed 80% capacity | To prevent spills and allow for vapor expansion. |
| Storage of Waste | Segregated from incompatible materials | To prevent hazardous reactions in the waste storage area. |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the disposal of this compound in both liquid and solid forms. These procedures are based on general guidelines for hazardous chemical waste disposal provided by university environmental health and safety departments.[2][3][4][5]
Protocol 1: Disposal of Liquid this compound Waste
This protocol applies to solutions containing this compound, including unused experimental solutions, and rinsates from container cleaning.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.
-
Designated, leak-proof, and clearly labeled liquid chemical waste container.
-
Chemical fume hood.
Procedure:
-
Work in a Ventilated Area: All handling of liquid this compound waste should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Transfer to Waste Container: Carefully transfer all liquid waste containing this compound into a designated liquid chemical waste container.
-
Do not pour this compound solutions down the drain. [1]
-
-
Label the Container: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Secure the Container: Tightly seal the waste container and store it in a designated satellite accumulation area.
-
Arrange for Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste container.
Protocol 2: Disposal of Solid this compound Waste
This protocol applies to unused or expired lyophilized this compound powder and any materials contaminated with the compound.
Materials:
-
Appropriate PPE as listed in Protocol 1.
-
Designated, sealable, and clearly labeled solid chemical waste container.
Procedure:
-
Contain Solid Waste:
-
For unused or expired lyophilized powder, ensure the original vial is tightly sealed. Place the sealed vial into the designated solid chemical waste container.
-
For contaminated materials such as gloves, pipette tips, and empty vials, collect them in a separate, clearly labeled bag or container designated for solid chemical waste.
-
-
Label the Container: The solid waste container must be labeled "Hazardous Waste" and clearly indicate that it contains "this compound contaminated materials."
-
Store Safely: Store the sealed solid waste container in the satellite accumulation area, segregated from other waste types.
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous solid waste.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling ATSP-7041
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of ATSP-7041, a potent, cell-permeable, stapled α-helical peptide that dually inhibits MDM2 and MDMX, leading to the reactivation of the p53 tumor suppressor pathway. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of the compound for research applications.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a synthetic, stapled peptide necessitates cautious handling in a controlled laboratory environment. The following personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves | To prevent skin contact. Must be changed immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect against accidental splashes of reconstituted peptide solutions. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for solutions. Use a certified respirator if handling the lyophilized powder outside of a fume hood. | To prevent inhalation of the lyophilized powder, which can be easily aerosolized. |
Engineering Controls
| Control | Specification | Rationale |
| Fume Hood/Biosafety Cabinet | Required when handling the lyophilized powder | To contain any airborne particles and prevent inhalation. |
| Designated Work Area | A clean, organized bench space dedicated to handling this compound | To prevent cross-contamination of other experiments and materials. |
Operational Plan: Storage and Reconstitution
Proper storage and reconstitution are critical for maintaining the stability and biological activity of this compound.
Storage of Lyophilized Powder
| Condition | Specification | Rationale |
| Temperature | Long-term: -20°C or -80°C. Short-term: 4°C is acceptable for days to weeks. | To prevent degradation of the peptide.[1] |
| Environment | Store in a tightly sealed container with a desiccant. | To protect from moisture, which can reduce long-term stability.[1] |
| Light | Protect from bright light. | To prevent light-induced degradation.[1] |
Reconstitution of this compound
This compound is a stapled peptide with improved solubility compared to its parent compounds.[1]
-
Equilibration : Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial.[2]
-
Solvent Selection : The choice of solvent will depend on the experimental requirements. For in vitro cellular assays, sterile, high-purity solvents are necessary.
-
Solubilization :
-
For many peptides, sterile, distilled water is a suitable initial solvent.
-
If solubility in water is limited, a small amount of an organic solvent like DMSO can be used to create a stock solution, which can then be diluted in the appropriate aqueous buffer.
-
-
Aliquoting : To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted solution into single-use volumes for storage.[3]
Storage of Reconstituted Solutions
| Condition | Specification | Rationale |
| Temperature | -20°C or -80°C | To maintain the stability of the peptide in solution.[3] |
| Freeze-Thaw Cycles | Avoid repeated cycles | Repeated freezing and thawing can lead to peptide degradation.[3] |
Experimental Protocols
The following are representative protocols for key experiments involving this compound, based on methodologies cited in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[4]
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment : Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5][6]
-
Solubilization : Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[5]
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Western Blot for p53 Activation
This protocol is for detecting the stabilization of p53 and the upregulation of its downstream target, p21, following treatment with this compound.[4]
-
Cell Treatment and Lysis :
-
Treat cells with this compound at various concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer :
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunoprecipitation for p53-MDM2/MDMX Interaction
This protocol is to assess the ability of this compound to disrupt the interaction between p53 and its negative regulators, MDM2 and MDMX.[4]
-
Cell Treatment and Lysis :
-
Treat cells with this compound (e.g., 10 µM for 4 hours) or a vehicle control.[4]
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Pre-clearing : Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation :
-
Incubate the pre-cleared lysates with an antibody against p53 or MDM2/MDMX overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing : Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot :
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blot using antibodies against p53, MDM2, and MDMX.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety. All waste should be treated as chemical waste.[2]
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Unused Lyophilized Powder | Dispose of as solid chemical waste in a designated, sealed container. |
| Unused Reconstituted Solutions | Collect in a designated chemical waste container. Do not pour down the drain.[2] |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in a designated solid chemical waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of in a designated solid chemical waste or biohazard waste container, according to institutional guidelines. |
All waste containers must be clearly labeled with the contents and appropriate hazard warnings. Follow all local and institutional regulations for the disposal of chemical waste.
Visualizations
This compound Mechanism of Action: p53 Reactivation
Caption: this compound reactivates the p53 pathway by inhibiting MDM2 and MDMX.
Experimental Workflow: Western Blot for p53 Activation
Caption: Workflow for analyzing p53 activation by Western blot.
Logical Relationship: PPE for Handling this compound
Caption: Essential PPE for the safe handling of this compound.
References
- 1. peptidecentral.net [peptidecentral.net]
- 2. puretidestherapy.com [puretidestherapy.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
